Choline stearate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
23464-76-8 |
|---|---|
Molecular Formula |
C23H48NO2+ |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
trimethyl(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C23H48NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4/h5-22H2,1-4H3/q+1 |
InChI Key |
SGFBLYBOTWZDDE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
Other CAS No. |
23464-76-8 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Solubility of Choline Stearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility characteristics of choline stearate, a quaternary ammonium salt with significant potential in pharmaceutical and chemical applications. Due to its amphiphilic nature, understanding its interaction with various solvents is critical for formulation development, drug delivery systems, and chemical synthesis.
Introduction to this compound
This compound (CAS No: 23464-76-8) is an ionic compound formed by the choline cation and the stearate anion. Its molecular structure is inherently amphiphilic, possessing a hydrophilic quaternary ammonium head group (choline) and a long, lipophilic hydrocarbon tail (stearate). This dual character dictates its solubility, making it poorly soluble in water but generally soluble in organic solvents.[1] The long eighteen-carbon stearate chain dominates the molecular structure, leading to a highly lipophilic nature, as confirmed by a calculated XLogP3 value of 8.6.[1]
This document summarizes the available solubility data, outlines the factors influencing solubility, and provides a standardized protocol for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₈NO₂ | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 23464-76-8 | [2] |
| Krafft Point | 40°C | [1] |
| Calculated XLogP3 | 8.6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Solubility Profile
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its qualitative solubility profile can be inferred from its molecular structure and available technical descriptions.
3.1 Aqueous Solubility
This compound is classified as having poor aqueous solubility.[1] Below its Krafft point of 40°C, it exists mainly as poorly soluble crystalline particles in water.[1][3][4] This is due to the hydrophobic nature of the long stearate chain.
3.2 Organic Solvent Solubility
This compound demonstrates good solubility in organic solvents, a behavior characteristic of fatty acid derivatives.[1] The lipophilic stearate tail interacts favorably with non-polar and moderately polar organic solvent molecules.
The table below provides a qualitative summary. For comparison, data on the related but distinct compound, Choline Chloride, is included to provide context on the potential solubility imparted by the choline head group.
| Solvent Type | Solvent Example | Expected Solubility of this compound | Comparative Solubility of Choline Chloride |
| Polar Protic | Ethanol | Good | ~25 mg/mL |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good | ~20 mg/mL |
| Polar Aprotic | Dimethylformamide (DMF) | Good | ~20 mg/mL |
| Non-Polar | Toluene, Hexane | Expected to be soluble | Insoluble |
| Chlorinated | Chloroform, Dichloromethane | Expected to be soluble | Insoluble |
Note: Choline Chloride data is provided for comparative purposes only and does not represent the solubility of this compound.[5]
Conceptual Visualization of Solubility
The amphiphilic structure of this compound is key to its solubility. The following diagram illustrates this duality.
Standard Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.
5.1 Objective
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
5.2 Materials and Equipment
-
This compound (high purity)
-
Solvent of choice (analytical grade)
-
Analytical balance (±0.1 mg)
-
Shaking incubator or isothermal water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC, LC-MS, or gravimetric analysis)
5.3 Experimental Workflow
The following diagram outlines the key steps in the solubility determination process.
5.4 Detailed Procedure
-
Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 5.0 mL) of the chosen organic solvent. "Excess" means enough solid is added so that undissolved solid remains visible after equilibration.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Shake the vials for a sufficient duration (typically 24 to 48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Sampling and Filtration: Carefully draw a known volume of the clear supernatant using a pipette or syringe. Immediately filter it through a solvent-compatible 0.45 µm syringe filter to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Dispense the filtered solution into a pre-weighed (tared) vial. Record the total weight to determine the weight of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue (solute) is achieved.
-
Chromatographic Method: Dilute the filtered solution with a suitable solvent and analyze the concentration using a calibrated analytical method such as HPLC or LC-MS.
-
-
Calculation:
-
For the gravimetric method, calculate the solubility (S) using the formula: S (g / 100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100
-
Convert to g/100 mL using the density of the solvent if required.
-
Conclusion
References
- 1. Buy this compound | 23464-76-8 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. Solubilisation of stearic acid by the organic base choline hydroxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The Amphiphilic Nature of Choline Stearate: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Physicochemical Properties and Applications of Choline Stearate in Advanced Drug Delivery Systems.
Introduction
This compound, a quaternary ammonium salt, is an amphiphilic molecule of significant interest in the pharmaceutical sciences. Its unique structure, comprising a hydrophilic choline head group and a lipophilic stearate tail, imparts surfactant properties that are leveraged in various drug formulation and delivery applications. This technical guide provides a comprehensive overview of the amphiphilic nature of this compound, detailing its physicochemical properties, self-assembly into micellar structures, and its role in enhancing the delivery of therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique characteristics of this versatile excipient.
Chemical Structure and Amphiphilic Character
This compound's amphiphilicity is rooted in its molecular architecture. The molecule consists of a positively charged choline head group, [(CH₃)₃N⁺CH₂CH₂OH], which is highly soluble in aqueous environments. This hydrophilic moiety is covalently linked via an ester bond to a long, hydrophobic C18 saturated fatty acid tail, the stearate group [CH₃(CH₂)₁₆COO⁻]. This dual-character is the fundamental driver of its behavior in solution, leading to the formation of organized molecular assemblies that can encapsulate and transport poorly soluble drug compounds.
Physicochemical Properties of this compound
The utility of this compound in pharmaceutical formulations is defined by its key physicochemical parameters. These properties govern its behavior as a surfactant and its effectiveness in drug delivery systems.
| Property | Value | Description |
| Critical Micelle Concentration (CMC) | 0.45 mM | The concentration at which this compound monomers in an aqueous solution begin to self-assemble into micelles. Below the CMC, it exists predominantly as individual molecules. Above the CMC, additional molecules form micelles. |
| Hydrophilic-Lipophilic Balance (HLB) | ~15 | An empirical value that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A value of ~15 suggests that this compound is a good oil-in-water (O/W) emulsifier and solubilizing agent.[1] |
| Molecular Formula | C₂₃H₄₈NO₂⁺ | The chemical formula for the this compound cation. |
| Molecular Weight | 370.63 g/mol | The mass of one mole of this compound. |
Micellization of this compound
The process of micelle formation is a critical aspect of this compound's function as a drug delivery vehicle. This spontaneous self-assembly in aqueous media above the CMC is a thermodynamically driven process.
Caption: Self-assembly of this compound into a micellar structure in an aqueous environment.
Experimental Protocols
A variety of analytical techniques are employed to characterize the amphiphilic properties of this compound and its formulations.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant. Several methods can be used for its determination:
-
Surface Tensiometry : This is a direct method that measures the surface tension of a solution as a function of surfactant concentration. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.
-
Conductivity Measurement : For ionic surfactants like this compound, the conductivity of the solution changes with concentration. The CMC is identified by a distinct change in the slope of the conductivity versus concentration plot.
-
Fluorescence Spectroscopy : This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence intensity or a shift in the emission spectrum of the probe as a function of surfactant concentration is used to determine the CMC.
Characterization of Micelles and Nanoparticles
Once formed, the size and charge of this compound-based micelles or nanoparticles are critical for their in vivo performance.
-
Dynamic Light Scattering (DLS) : DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For instance, solid lipid nanoparticles (SLNs) formulated with stearoylcholine have been shown to have a particle size of approximately 93 ± 0.1 nm.[1]
-
Zeta Potential Measurement : This technique measures the magnitude of the electrostatic charge at the particle surface. The zeta potential is an indicator of the stability of a colloidal dispersion. Stearoylcholine-containing SLNs have exhibited a positive zeta potential of +38.3 mV, which can influence their interaction with negatively charged cell membranes.[1]
Applications in Drug Delivery
The amphiphilic nature of this compound makes it a valuable component in the design of advanced drug delivery systems, particularly for enhancing the solubility and cellular uptake of poorly water-soluble drugs.
Formulation of Solid Lipid Nanoparticles (SLNs)
This compound can be used as a cationic surfactant in the formulation of SLNs. These nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling targeted delivery.
Caption: Workflow for the formulation of drug-loaded solid lipid nanoparticles using this compound.
Mechanism of Enhanced Cellular Uptake
The positive charge of this compound-based nanoparticles is believed to enhance their interaction with the negatively charged cell membranes, promoting cellular uptake. Furthermore, the choline headgroup may facilitate uptake through specific choline transporters, which are often overexpressed in cancer cells.[2]
Caption: Proposed mechanisms for the enhanced cellular uptake of this compound-based nanoparticles.
Conclusion
This compound is a versatile amphiphilic excipient with well-defined physicochemical properties that make it highly suitable for advanced drug delivery applications. Its ability to self-assemble into micelles and stabilize nanoparticle formulations provides a powerful platform for the solubilization and targeted delivery of a wide range of therapeutic agents. A thorough understanding of its amphiphilic nature, as detailed in this guide, is essential for harnessing its full potential in the development of innovative and effective pharmaceutical products. The favorable cytotoxicity profile on normal cells, coupled with enhanced uptake in cancer cell lines, underscores its promise in oncological drug delivery.[1]
References
Choline Stearate: A Biocompatible Ionic Liquid for Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Choline stearate, a biocompatible ionic liquid, is emerging as a promising excipient in the pharmaceutical sciences. Comprising a choline cation and a stearate anion, this surface-active agent exhibits unique physicochemical properties that make it an attractive candidate for enhancing drug solubility, permeability, and overall bioavailability. Its biocompatible nature, derived from the essential nutrient choline and the naturally occurring fatty acid stearic acid, positions it as a safer alternative to conventional synthetic surfactants and ionic liquids. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characterization, biocompatibility, and applications in drug delivery systems.
Physicochemical Properties
Synthesis and Characterization
The synthesis of choline-based fatty acid ionic liquids, including this compound, typically involves a neutralization reaction between choline hydroxide and the corresponding fatty acid.[2]
Experimental Protocol: Synthesis of Choline-Fatty Acid Ionic Liquids
This protocol is adapted from the synthesis of a series of choline-fatty acid-based ionic liquids and can be applied for the synthesis of this compound.[3][4]
Materials:
-
Choline hydroxide solution (45 wt% in methanol)
-
Stearic acid
-
Methanol
-
Ethyl acetate
-
Activated carbon
Procedure:
-
Dissolve stearic acid in methanol in a round-bottom flask.
-
Add an equimolar amount of choline hydroxide solution dropwise to the stearic acid solution while stirring at room temperature.
-
Continue stirring the mixture for 24 hours at room temperature to ensure the completion of the neutralization reaction.
-
Remove the solvent (methanol) and water under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with ethyl acetate to remove any unreacted starting materials.
-
Decolorize the product by treating it with activated carbon in methanol.
-
Filter the solution to remove the activated carbon.
-
Remove the methanol under reduced pressure to obtain the purified this compound.
-
Dry the final product under high vacuum for at least 24 hours.
Diagram of the Synthesis Workflow:
References
Understanding the Krafft Point of Choline Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Krafft Point
The Krafft point (Tk), named after German chemist Friedrich Krafft, is a critical temperature for surfactants, defining the minimum temperature at which micelles can form.[1] Below the Krafft point, the solubility of a surfactant is limited and lower than its critical micelle concentration (CMC), the concentration at which micellization begins.[1][2] Consequently, at temperatures below the Tk, the surfactant exists predominantly as individual molecules in solution or as a crystalline solid, rendering it largely ineffective for applications requiring micellar activity such as solubilization and emulsification.[3][4]
The Krafft point is a crucial parameter in the formulation and application of surfactants, including those relevant to the pharmaceutical and drug delivery fields. For a surfactant like choline stearate, an ionic surfactant, understanding its Krafft point is essential for optimizing its use in various formulations. The structure of the surfactant, particularly the length of its hydrocarbon chain, significantly influences its Krafft point; longer chains generally lead to a higher Krafft point due to stronger van der Waals interactions.[1]
The Interplay of Solubility, CMC, and Temperature
The Krafft point represents the temperature at which the solubility curve of the monomeric surfactant intersects the critical micelle concentration curve. As the temperature of a surfactant solution is increased, the solubility of the surfactant monomers gradually increases. At the Krafft point, the solubility becomes equal to the CMC. Above this temperature, there is a sharp increase in the surfactant's solubility as the excess surfactant molecules aggregate to form micelles.[2]
Caption: Relationship between temperature, solubility, and CMC, defining the Krafft point.
Quantitative Data for Stearate Surfactants
| Surfactant | Krafft Point (°C) | Notes |
| Sodium Stearate | ~50 - 70 | The exact value can vary with purity and the presence of electrolytes. |
| Calcium Stearate | Generally high | Often considered insoluble in water, indicating a very high Krafft point. |
| Mixed Stearate Systems | Variable | The Krafft point can be depressed in mixtures with other surfactants. |
Experimental Protocols for Determining the Krafft Point
Several experimental methods can be employed to determine the Krafft point of a surfactant. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.
Visual Observation Method
This is the simplest method for determining the Krafft point.
-
Protocol:
-
Prepare a surfactant solution at a concentration known to be above its critical micelle concentration.
-
Cool the solution until the surfactant precipitates, making the solution turbid.
-
Gently heat the solution while stirring continuously.
-
The temperature at which the solution becomes clear is recorded as the Krafft point.[6]
-
Conductivity Measurement Method
This method is particularly suitable for ionic surfactants like this compound.
-
Protocol:
-
Prepare a surfactant solution at a concentration above its CMC.
-
Place the solution in a thermostatically controlled vessel equipped with a conductivity probe.
-
Cool the solution to induce precipitation of the surfactant.
-
Gradually heat the solution at a constant rate while continuously monitoring the conductivity.
-
Plot conductivity as a function of temperature. The Krafft temperature is identified as the point where a sharp change in the slope of the conductivity versus temperature plot occurs.[7]
-
Caption: Experimental workflow for Krafft point determination using the conductivity method.
Spectroscopic and Other Methods
Other techniques that can be utilized to determine the Krafft point include:
-
Light Scattering: Monitoring the scattering intensity as a function of temperature. A sharp increase in scattering is observed as micelles form above the Krafft point.
-
Differential Scanning Calorimetry (DSC): Detecting the endothermic transition associated with the dissolution of the crystalline surfactant at the Krafft point.
-
Surface Tension Measurements: While more commonly used for CMC determination, temperature-dependent surface tension measurements can also indicate the Krafft point.
Factors Influencing the Krafft Point
Several factors can affect the Krafft point of a surfactant:
-
Hydrocarbon Chain Length: As mentioned, longer alkyl chains lead to higher Krafft points.[1]
-
Head Group: The nature of the hydrophilic head group influences the packing of the surfactant molecules in the crystalline state and thus affects the Krafft point.
-
Counterions: For ionic surfactants, the type of counterion can impact the Krafft temperature.
-
Additives: The presence of electrolytes or other surfactants can either increase or decrease the Krafft point.
Conclusion
The Krafft point is a fundamental property of surfactants that dictates the temperature at which they become effective for applications requiring micelle formation. For this compound, while specific data is scarce, an understanding of the principles governing the Krafft point and the experimental methods for its determination provides a strong foundation for its application in research and development. The methodologies and conceptual frameworks presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively characterize and utilize this and other similar surfactants.
References
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. stevenabbott.co.uk [stevenabbott.co.uk]
- 4. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Choline Stearate as a Precursor in Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline stearate, a quaternary ammonium salt, is an amphiphilic molecule with a hydrophilic choline head and a lipophilic stearate tail. This structure lends itself to applications as a surfactant and emulsifier. While its direct use as a chemical precursor in multi-step synthetic pathways is not extensively documented in publicly available literature, its formation and in-situ utilization in the synthesis of functional materials, particularly in the realm of drug delivery and ionic liquids, is a key area of interest. This technical guide provides an in-depth look at the synthesis of this compound-based compounds and their role as foundational building blocks in the development of advanced materials.
Introduction
Choline, an essential nutrient, and stearic acid, a saturated fatty acid, combine to form this compound. This molecule's amphiphilic nature makes it a subject of interest for formulation scientists. In the context of synthesis, this compound is primarily utilized as a key component in the formation of self-assembled structures and as a bio-compatible ionic liquid. Its role as a traditional chemical precursor, where the molecule undergoes distinct chemical transformations to yield new chemical entities, is less common. This guide will focus on the synthesis of this compound and its direct application as a precursor in the formation of functional materials.
Synthesis of Choline-Fatty Acid-Based Ionic Liquids
Choline-based ionic liquids (ILs) are a class of molten salts that are liquid at or near room temperature. Their biocompatibility and tunable properties make them attractive for various applications, including as solvents for chemical reactions and as active pharmaceutical ingredients. The synthesis of this compound, which can be considered a choline-fatty acid IL, is typically achieved through a neutralization reaction between a choline base and stearic acid.
Experimental Protocol: Synthesis of Choline-Fatty Acid ILs
Materials:
-
Choline hydroxide solution (45 wt% in methanol)
-
Stearic acid
-
Methanol
-
Diethyl ether
-
Chloroform
Procedure:
-
An equimolar amount of stearic acid is dissolved in methanol.
-
The choline hydroxide solution is added dropwise to the stearic acid solution with constant stirring at room temperature.
-
The reaction mixture is stirred for 24-48 hours at room temperature to ensure complete neutralization.
-
The solvent (methanol) and water formed during the reaction are removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is washed multiple times with diethyl ether or a mixture of chloroform and diethyl ether to remove any unreacted starting materials.
-
The final product is dried under high vacuum to yield the choline-fatty acid IL.
Characterization: The formation of the choline-fatty acid IL can be confirmed using various analytical techniques including:
-
FT-IR Spectroscopy: To identify the characteristic functional groups of the choline and stearate moieties and to confirm the formation of the salt.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the synthesized IL.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and phase behavior of the IL.
This compound as a Precursor in the Formation of Drug Delivery Systems
While direct chemical modification of this compound is not widely reported, its components, particularly stearic acid, are extensively used in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This compound, with its pre-formed amphiphilic structure, is a promising candidate for the straightforward formulation of such systems.
Role in Solid Lipid Nanoparticle (SLN) Formation
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. Stearic acid is a common lipid matrix used for SLN preparation. The amphiphilic nature of this compound could potentially allow it to act as both the lipid matrix and a stabilizer in SLN formulations.
Experimental Workflow for SLN Preparation using a this compound-like Lipid Matrix
The following workflow is based on established methods for preparing SLNs using stearic acid and can be adapted for this compound.
Caption: Experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Quantitative Data
Quantitative data for reactions using this compound as a precursor is scarce in the literature. However, for the synthesis of choline-based ionic liquids with other fatty acids, high yields are often reported.
| Product | Anion | Yield (%) | Reference |
| Choline Oleate | Oleate | >90 | (Ali et al., 2019) |
| Choline Phenylacetate | Phenylacetate | 74.0 | (Ahmad et al., 2019)[1] |
| Choline Ricinoleate | Ricinoleate | - | (Ahmad et al., 2019)[1] |
| Choline Trichloroacetate | Trichloroacetate | - | (Ahmad et al., 2019)[1] |
Note: The table presents data for the synthesis of various choline-based ionic liquids. Specific yield for this compound synthesis was not found in the reviewed literature.
Signaling Pathways and Logical Relationships
The primary role of this compound in a biological context is related to its components. Choline is a precursor for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. Stearic acid is a common saturated fatty acid involved in cellular metabolism. A direct role for synthetically derived this compound in specific signaling pathways is not established. However, its use in drug delivery systems can be represented by a logical workflow.
Caption: Logical workflow of this compound in a drug delivery context.
Conclusion
This compound's primary role as a precursor is in the formation of functional materials such as biocompatible ionic liquids and as a key component in self-assembled drug delivery systems like solid lipid nanoparticles. While its application as a reactant in traditional multi-step organic synthesis is not well-documented, its unique amphiphilic properties make it a valuable building block for formulation scientists. Further research into the chemical modification of the choline or stearate moieties within the this compound structure could open up new avenues for its use as a versatile synthetic precursor.
References
Unveiling the Crystalline Nature of Choline Stearate: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the crystalline structure of choline stearate powder, a material of significant interest in the pharmaceutical and drug development sectors. This document is intended for researchers, scientists, and professionals seeking a comprehensive understanding of the solid-state properties of this compound. While a complete, indexed crystal structure for this compound is not publicly available in crystallographic databases, this guide synthesizes the existing knowledge from related compounds and outlines the essential experimental protocols for its full characterization.
This compound, a quaternary ammonium salt, presents as a white to off-white crystalline powder.[1] Its crystalline nature is a result of the ordered arrangement of the choline head group and the long stearate tail, driven by intermolecular forces.[1] Understanding this crystalline arrangement is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation development.
Physicochemical and Thermal Properties
While specific crystallographic data for this compound remains elusive in the current literature, key thermal properties have been described. A notable characteristic is its Krafft point of 40°C.[1] Below this temperature, this compound exists as a poorly soluble crystalline solid in aqueous media.[1] Above the Krafft point, a significant increase in solubility occurs as micelles begin to form.[1] A definitive melting point for this compound is not consistently reported, and it is suggested that thermal decomposition may occur at elevated temperatures, a common trait for many organic salts with quaternary ammonium groups.[1]
| Property | Value/Description | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₂₃H₄₈NO₂⁺ | [1] |
| Molecular Weight | 370.6 g/mol | [1] |
| Krafft Point | 40°C | [1] |
| Aqueous Solubility | Poorly soluble below the Krafft point | [1] |
| Melting Point | Not readily available; may decompose at high temperatures | [1] |
Experimental Characterization of Crystalline Structure
A thorough understanding of the crystalline structure of this compound powder requires a multi-technique approach. The following sections detail the key experimental protocols necessary for its characterization.
X-Ray Powder Diffraction (XRPD)
X-Ray Powder Diffraction is the primary technique for investigating the crystalline nature of a material. It provides information on the phase purity, crystallinity, and can be used to determine the unit cell parameters and space group if a suitable quality powder pattern is obtained.
Methodology:
-
Sample Preparation: A finely ground powder sample of this compound is packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to minimize instrumental errors.
-
Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source is typically used. The instrument is configured to scan a specific range of 2θ angles (e.g., 2° to 60°) with a defined step size and scan speed.
-
Data Collection: The sample is irradiated with X-rays, and the diffracted X-rays are detected and recorded as a function of the 2θ angle.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These peaks are characteristic of the crystalline structure. While specific peak positions for this compound are not published, the pattern would be compared to reference databases to check for known phases and to assess purity. The sharpness of the peaks indicates the degree of crystallinity.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and solid-solid phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). A temperature program is set, which typically involves an initial isothermal period, followed by a heating ramp at a constant rate (e.g., 10°C/min), and a final isothermal period. A cooling segment can also be included to study crystallization behavior.
-
Data Collection: The differential heat flow between the sample and reference pans is measured as the temperature is changed.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the transition.
Scanning Electron Microscopy (SEM)
SEM is a powerful imaging technique that provides high-resolution images of the surface of a material. For this compound powder, SEM can reveal the morphology, particle size, and shape of the crystals.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using a conductive adhesive. To prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Instrument Setup: The coated sample is placed in the vacuum chamber of the SEM. The instrument's parameters, such as the accelerating voltage and magnification, are set.
-
Imaging: A focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample generate secondary electrons, which are detected to form an image of the surface topography.
-
Image Analysis: The resulting micrographs are analyzed to determine the morphology (e.g., needles, plates, prisms) and to measure the size and size distribution of the particles.
Interrelation of Crystalline Structure and Material Properties
The crystalline structure of this compound directly influences its macroscopic properties. The logical relationship between these aspects is crucial for a comprehensive understanding.
Conclusion
A complete characterization of the crystalline structure of this compound powder is a critical step in its development for pharmaceutical applications. While a definitive crystal structure solution is not yet available, the application of standard analytical techniques such as XRPD, DSC, and SEM provides invaluable information about its solid-state properties. The methodologies and logical frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to systematically investigate and understand the crystalline nature of this important compound. Further research to elucidate the full crystal structure would be highly beneficial to the scientific community.
References
The Biological Significance of the Choline Moiety in Choline Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline stearate, an ester formed from the essential nutrient choline and the saturated fatty acid stearic acid, presents a molecule of significant interest in various biological contexts. The biological activity of this compound is intrinsically linked to the distinct roles of its two constituent moieties. The choline portion contributes to vital physiological processes, including neurotransmission, cell membrane integrity, and lipid metabolism. This technical guide provides an in-depth exploration of the biological significance of the choline moiety within this compound, detailing its role in cellular signaling, its importance as a structural component of cell membranes, and its function as a precursor to the neurotransmitter acetylcholine. This document summarizes available quantitative data, provides detailed experimental protocols for the study of choline esters, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
Choline is a quaternary ammonium salt and an essential nutrient vital for numerous physiological functions.[1] It serves as a precursor for the synthesis of phospholipids, which are fundamental components of cellular membranes, and the neurotransmitter acetylcholine, which is crucial for nerve impulse transmission.[2][3] Stearic acid, an 18-carbon saturated fatty acid, is also a key component of cell membranes and is involved in various cellular signaling pathways.[2] The esterification of choline with stearic acid to form this compound results in an amphiphilic molecule with potential applications in drug delivery and formulation due to its surfactant properties.[4] This guide focuses specifically on the biological importance of the choline head group in the context of the this compound molecule.
The Choline Moiety as a Precursor to Acetylcholine
A primary biological role of the choline moiety is its function as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[3][5] This process is fundamental for cholinergic neurotransmission, which is involved in muscle control, memory, and other nervous system functions.[2][6]
The synthesis of acetylcholine from choline is catalyzed by the enzyme choline acetyltransferase (ChAT).[5] Choline is transported into cholinergic neurons via high-affinity choline transporters.[7] Once inside the neuron, ChAT facilitates the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.[8]
Role of the Choline Moiety in Membrane Structure and Function
The choline moiety is a critical component of several major phospholipids, most notably phosphatidylcholine (PC) and sphingomyelin, which are essential for the structural integrity of all cell membranes.[1][2]
Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes, contributing significantly to membrane fluidity and the formation of the lipid bilayer.[9][10] The cylindrical shape of phosphatidylcholine allows it to form stable, fluid bilayers.[10] The synthesis of phosphatidylcholine from choline occurs via the CDP-choline pathway.
The incorporation of the stearate moiety from this compound into phospholipids could influence membrane fluidity. Saturated fatty acids like stearic acid tend to decrease membrane fluidity due to their straight-chain structure, which allows for tighter packing of lipid molecules.[11]
The Choline Moiety in Cellular Signaling
Beyond its structural and precursor roles, the choline moiety and its metabolites are involved in various cellular signaling pathways. Choline deficiency has been shown to induce apoptosis (programmed cell death) through mechanisms involving the accumulation of ceramide and diacylglycerol, and the activation of caspases.
Furthermore, choline metabolism is interconnected with signaling pathways that regulate cell proliferation and survival, particularly in the context of cancer.[11][12] The CDP-choline pathway, which synthesizes phosphatidylcholine, is often upregulated in cancer cells to meet the demands of rapid membrane synthesis.[12]
Quantitative Data
Quantitative data specifically for the biological activity of this compound is limited in publicly available literature. The following tables summarize relevant data for choline and stearic acid.
Table 1: Toxicity Data for Choline Compounds
| Compound | Test | Route | Species | Value | Reference |
| Choline Chloride | LD50 | Oral | Rat | 3400 mg/kg | [13] |
| Choline Bitartrate | LD50 | Oral | Human (estimated) | 200-400 g | [14] |
Table 2: Effects of Stearic Acid on Breast Cancer Cells
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| Hs578t | 50 µM Stearate | Inhibition of cell migration | Significant decrease after 12 and 24 hours | [5] |
| Hs578t | 50 µM Stearate | Inhibition of cell invasion | Abolished invasion after 24 hours | [5] |
| Hs578t | Stearate | Caspase-3 activation | Significant increase after 12 hours | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of choline esters.[1][7]
Materials:
-
Choline base (aqueous solution)
-
Stearic acid
-
Activated charcoal
-
Methanol
-
1,4-Dioxane
Procedure:
-
Prepare an aqueous solution of choline base by reacting stoichiometric amounts of ethylene oxide with an aqueous solution of trimethylamine at a temperature below 30°C.[7]
-
Remove any unreacted trimethylamine by vacuum distillation.[7]
-
Neutralize the aqueous choline base solution with stearic acid.[7]
-
Decolorize the resulting solution with activated charcoal and filter at 50°C.[7]
-
Evaporate the solvent under vacuum to obtain crude this compound.
-
For further purification, dissolve the crude product in methanol and precipitate by adding it to a larger volume of 1,4-dioxane.[7]
-
Collect the precipitate and dry under vacuum.
Quantification of Choline Esters by LC-MS/MS
This protocol is based on established methods for the analysis of choline and its metabolites.[6][12]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
Water
-
Isotope-labeled internal standards (e.g., PC-d9, Cho-d9)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Lipid Extraction:
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in methanol.
-
Inject the sample onto a HILIC column for chromatographic separation.
-
Couple the LC system to a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Use a combination of scan modes (e.g., precursor ion scan, neutral loss scan, and multiple reaction monitoring) to detect and quantify the choline esters.[12]
-
-
Data Analysis:
-
Quantify the concentration of each choline ester by comparing its peak area to that of the corresponding internal standard.
-
Conclusion
The choline moiety is a cornerstone of the biological significance of this compound. Its roles as a precursor to the essential neurotransmitter acetylcholine and as a fundamental building block of cellular membranes underscore its importance in maintaining cellular function and overall physiological health. Furthermore, the involvement of choline and its metabolites in critical signaling pathways, including those governing cell proliferation and apoptosis, highlights its potential as a target for therapeutic intervention. While direct quantitative data and specific biological studies on this compound are currently limited, the well-established functions of its constituent parts provide a strong foundation for inferring its biological activities. Further research is warranted to fully elucidate the unique properties and potential applications of the intact this compound molecule, particularly in the fields of drug delivery and targeted therapeutics. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate and inspire such future investigations.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Purification of acetylcholinesterase by tacrine affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical approaches to determination of total choline in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edge Attributes | Graphviz [graphviz.org]
- 5. Lipid Metabolism [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.4. Determination of Membrane Fluidity Parameters [bio-protocol.org]
- 9. download.basf.com [download.basf.com]
- 10. style | Graphviz [graphviz.org]
- 11. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 12. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cvear.com [cvear.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Enzymatic Synthesis of Choline Stearate for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline stearate, an ester formed from choline and stearic acid, is a promising biocompatible and biodegradable surfactant with significant potential in the development of advanced drug delivery systems. Its amphiphilic nature makes it an excellent candidate for the formulation of various nanocarriers, such as micelles, liposomes, and nanostructured lipid carriers (NLCs), to enhance the solubility, stability, and bioavailability of therapeutic agents. The enzymatic synthesis of this compound offers a green and highly specific alternative to traditional chemical methods, minimizing side reactions and the use of harsh reagents.
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound and its subsequent formulation into nanostructured lipid carriers for drug delivery applications.
Enzymatic Synthesis of this compound
The direct enzymatic synthesis of this compound is not extensively detailed in the scientific literature. However, based on analogous lipase-catalyzed esterification of choline with other fatty acids, a robust protocol can be proposed. The following methodology is adapted from the successful synthesis of similar choline esters and alkyl stearates.[1]
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
1. Materials:
-
Choline chloride
-
Stearic acid
-
Immobilized Lipase B from Candida antarctica (Novozym® 435) or Lipase from Candida rugosa
-
Deep Eutectic Solvent (DES): Choline chloride:Urea (1:2 molar ratio) or a suitable organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves (3 Å) for water removal
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
2. Equipment:
-
Jacketed glass reactor with magnetic or overhead stirrer
-
Thermostatically controlled water bath or oil bath
-
Vacuum pump
-
Rotary evaporator
-
Chromatography columns
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
3. Reaction Setup:
-
The reaction is best performed in a moisture-controlled environment to favor the esterification equilibrium.
-
A deep eutectic solvent (DES) composed of choline chloride and urea can serve as both a reactant and a green solvent, enhancing the solubility of choline chloride.[1] Alternatively, a solvent-free system or a system with a biocompatible organic solvent can be employed.
4. Procedure:
-
Prepare the deep eutectic solvent by gently heating and stirring choline chloride and urea (1:2 molar ratio) at 80°C until a clear, homogeneous liquid is formed.
-
In a jacketed glass reactor, add stearic acid and the choline chloride-urea DES. The molar ratio of stearic acid to choline chloride should be optimized, with an excess of stearic acid generally favoring the reaction (e.g., 2:1 to 5:1).
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized, typically ranging from 5% to 15% (w/w) of the total substrates.
-
Add activated molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Set the reaction temperature. A temperature range of 60-80°C is generally optimal for lipase activity and reaction kinetics.[1]
-
Stir the reaction mixture at a constant speed (e.g., 200-300 rpm) to ensure proper mixing and mass transfer.
-
Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing the conversion of stearic acid via HPLC or titration.
-
Upon completion, inactivate the enzyme by filtration.
-
Purify the this compound from the reaction mixture. This can be achieved by solvent extraction using a mixture of ethyl acetate and hexane, followed by purification using silica gel column chromatography.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Characterize the final product using FTIR and NMR to confirm the ester linkage and chemical structure.
Data Presentation: Hypothetical Optimization of this compound Synthesis
The following table summarizes hypothetical data from an optimization study, illustrating the key parameters influencing the enzymatic synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion (%) |
| Enzyme | Novozym® 435 | Novozym® 435 | Novozym® 435 | |
| Molar Ratio (Stearic Acid:Choline) | 2:1 | 3:1 | 5:1 | 65 |
| Temperature (°C) | 60 | 70 | 80 | 85 |
| Enzyme Loading (% w/w) | 5 | 10 | 15 | 92 |
| Reaction Time (h) | 24 | 48 | 72 | 95 |
Note: This data is illustrative and serves as a template for presenting experimental results.
Formulation of this compound-Based Nanostructured Lipid Carriers (NLCs) for Drug Delivery
This compound, with its lipophilic stearic acid tail and hydrophilic choline head, is an ideal component for formulating NLCs. NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix capable of higher drug loading and reduced drug expulsion during storage.[2][3]
Experimental Protocol: Preparation of Drug-Loaded NLCs
1. Materials:
-
This compound (solid lipid)
-
A liquid lipid (e.g., oleic acid, Miglyol® 812)[2]
-
A model drug (e.g., a poorly water-soluble drug like curcumin or ibuprofen)
-
A surfactant/stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
2. Equipment:
-
High-shear homogenizer or ultrasonicator
-
Magnetic stirrer with heating plate
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
Dialysis membrane
3. Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the this compound and the liquid lipid. The ratio of solid to liquid lipid is a critical parameter influencing drug loading and release and should be optimized (e.g., 70:30, 80:20, 90:10).
-
Add the model drug to the lipid mixture.
-
Heat the mixture to a temperature approximately 5-10°C above the melting point of this compound (around 70-80°C) and stir until a clear, homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Nanoemulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for a few minutes. This forms a coarse pre-emulsion.
-
-
NLC Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
-
Purification:
-
The NLC dispersion can be purified to remove any unentrapped drug by methods such as dialysis or centrifugation.
-
Data Presentation: Characterization of Drug-Loaded NLCs
| Parameter | Formulation A (70:30 Lipid Ratio) | Formulation B (80:20 Lipid Ratio) | Formulation C (90:10 Lipid Ratio) |
| Particle Size (nm) | 150 ± 5 | 180 ± 7 | 210 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.20 ± 0.03 | 0.25 ± 0.04 |
| Zeta Potential (mV) | -25 ± 2 | -28 ± 3 | -30 ± 2 |
| Drug Loading (%) | 10.5 ± 0.8 | 8.2 ± 0.6 | 6.5 ± 0.5 |
| Encapsulation Efficiency (%) | 92.3 ± 2.1 | 88.5 ± 1.8 | 85.1 ± 2.5 |
Note: This data is illustrative and serves as a template for presenting experimental results.
Experimental Protocol: In Vitro Drug Release Study
1. Procedure:
-
Place a known amount of the drug-loaded NLC dispersion into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method like HPLC.
-
Calculate the cumulative percentage of drug released over time. In vitro drug release from NLCs often follows a biphasic pattern with an initial burst release followed by a sustained release phase.[2]
Visualization of Workflows and Pathways
Diagram: Enzymatic Synthesis of this compound Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Diagram: NLC Formulation for Drug Delivery Workflow
Caption: Workflow for NLC formulation and evaluation.
Safety and Regulatory Considerations
Choline is an essential nutrient and is generally recognized as safe (GRAS).[4] Choline-based ionic liquids and esters have been investigated for their biocompatibility and low toxicity, making them attractive for pharmaceutical applications.[5][6][7] However, as with any new excipient, the final formulation of this compound-based drug delivery systems would require thorough toxicological evaluation to establish its safety profile for the intended route of administration. The regulatory pathway for a new excipient involves extensive documentation on its chemistry, manufacturing, and controls (CMC), as well as safety data. For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is mandatory.
Conclusion
The enzymatic synthesis of this compound presents a sustainable and efficient method for producing a versatile excipient for drug delivery. Its application in the formulation of NLCs offers a promising platform for the delivery of a wide range of therapeutic agents, potentially improving their efficacy and safety. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to explore the potential of this innovative technology. Further research is warranted to fully optimize the synthesis and formulation processes and to conduct in vivo studies to validate the efficacy and safety of this compound-based drug delivery systems.
References
- 1. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A [pubs.rsc.org]
- 2. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Toxicity evaluation of choline ionic liquid-based nanocarriers of pharmaceutical agents for lung treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for preparing choline stearate nanoparticles
Application Notes and Protocols
Topic: Preparation of Choline Stearate Solid Lipid Nanoparticles (SLNs)
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for encapsulated therapeutic agents.[1][2] SLNs are colloidal carriers with a particle size ranging from 10 to 1000 nm, composed of a solid lipid core stabilized by surfactants.[2][3] Stearic acid, a biocompatible and biodegradable fatty acid, is a commonly used lipid for the solid matrix of SLNs.[4][5] Choline and its derivatives can be incorporated into the nanoparticle formulation, often as part of the surfactant system (e.g., phosphatidylcholine from lecithin) or as a cationic surface modifier, to enhance cellular uptake and stability.[6][7]
This document provides a detailed protocol for the preparation of this compound nanoparticles using a high-shear homogenization and ultrasonication method. This technique is reliable, scalable, and avoids the use of harsh organic solvents.[2] We will also detail the standard procedures for the physicochemical characterization of the resulting nanoparticles.
Experimental Protocols
Materials and Equipment
| Materials | Supplier Example | Purpose |
| Stearic Acid | Sigma-Aldrich | Solid lipid matrix |
| Soya Lecithin | Avanti Polar Lipids | Surfactant (contains phosphatidylcholine) |
| Polysorbate 80 (Tween 80) | Sigma-Aldrich | Co-surfactant and stabilizer |
| (Optional) Model Drug | e.g., Curcumin | Active Pharmaceutical Ingredient (API) for loading |
| Deionized Water | Millipore | Aqueous phase |
| Equipment | Supplier Example | Purpose |
| High-Shear Homogenizer | IKA, Silverson | Coarse emulsion formation |
| Probe Sonicator | Branson, Qsonica | Nanoparticle size reduction |
| Magnetic Stirrer with Hotplate | VWR, Corning | Heating and mixing of phases |
| Water Bath | Julabo | Temperature control |
| Syringe Filters (0.45 µm) | Pall, Sartorius | Removal of large aggregates |
| Particle Size Analyzer | Malvern, Beckman | Measurement of size, Polydispersity Index (PDI), Zeta Potential |
| Transmission Electron Microscope (TEM) | FEI, JEOL | Morphological analysis |
| Differential Scanning Calorimeter (DSC) | TA Instruments | Thermal analysis and crystallinity assessment |
Preparation of this compound SLNs
This protocol is based on the widely used hot homogenization followed by ultrasonication method.[5]
Step 1: Preparation of the Lipid Phase
-
Weigh 2.0 g of stearic acid and 0.25 g of soya lecithin.[5]
-
If incorporating a lipophilic drug, add it to the lipid mixture at this stage (e.g., 50 mg of the model drug).
-
Place the components in a glass beaker and heat on a hotplate stirrer to 75-80°C, which is approximately 5-10°C above the melting point of stearic acid.
-
Stir the mixture gently until a clear, homogenous molten lipid phase is obtained.
Step 2: Preparation of the Aqueous Phase
-
In a separate beaker, prepare the aqueous phase by dissolving 1.0 g of Tween 80 in 150 mL of deionized water.[5]
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under continuous stirring.
Step 3: Formation of the Pre-emulsion
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000 rpm for 15-20 minutes.[5] This will form a coarse oil-in-water (o/w) pre-emulsion.
Step 4: Ultrasonication for Nanoparticle Formation
-
Transfer the hot pre-emulsion to a beaker placed in a temperature-controlled water bath to maintain the temperature above the lipid's melting point.
-
Immerse the probe of the sonicator into the pre-emulsion.
-
Sonicate the emulsion for 15-20 minutes with a 5-second on/off pulse cycle to prevent overheating. Overheating can lead to metal leaching from the probe tip.[4]
-
The result is a hot nanoemulsion.
Step 5: Cooling and Nanoparticle Solidification
-
Quickly transfer the hot nanoemulsion to an ice bath (2-5°C) and continue stirring.[5]
-
Rapid cooling helps to solidify the lipid droplets into nanoparticles and promotes a less-ordered crystalline structure, which can improve drug loading.[8]
-
Allow the dispersion to stir in the ice bath for 30 minutes to ensure complete solidification.
-
The final product is a milky-white dispersion of solid lipid nanoparticles. Store at 4°C.
Characterization of Nanoparticles
Particle Size, PDI, and Zeta Potential
-
Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Measure the average particle size (Z-average), Polydispersity Index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Measurements should be performed in triplicate at 25°C. A PDI value below 0.3 indicates a homogenous particle size distribution.
Entrapment Efficiency (EE) and Drug Loading (DL)
-
Transfer 2 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).
-
Centrifuge at 4000 rpm for 30 minutes to separate the nanoparticles from the aqueous phase containing the free, unentrapped drug.
-
Collect the filtrate and quantify the amount of free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100
-
Morphological and Thermal Analysis
-
Transmission Electron Microscopy (TEM): Dilute the SLN dispersion, place a drop onto a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), and allow it to dry. Observe the morphology, which should be spherical.
-
Differential Scanning Calorimetry (DSC): Lyophilize the SLN sample. Perform DSC analysis on the dried SLNs, pure stearic acid, and the pure drug. A depression in the melting peak of the lipid in the SLN formulation compared to the bulk lipid can indicate the small particle size and amorphous state, which is favorable for drug loading.[8]
Quantitative Data Summary
The following table summarizes typical quantitative data for SLNs prepared with stearic acid and various surfactants, as reported in the literature. This provides a baseline for expected results.
| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Stearic Acid, Soya Lecithin, Tween 80 (DMF-loaded) | 158 - 462 | N/A | Up to 68.9 | N/A | [2][5] |
| Glyceryl Monostearate, Tween 80 (Erythromycin-loaded) | 220 - 328 | N/A | 94.6 ± 14.9 | 0.946 ± 0.012 | |
| Stearic Acid, Oleic Acid (Minoxidil-loaded) | N/A | N/A | N/A | N/A | [1] |
| Stearoylcholine-based SLNs | 93 ± 0.1 | N/A | 68.3 ± 3.7 (for BTZ-SLNs) | 0.8 ± 0.05 | [7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound SLNs.
Logical Relationship of SLN Components
Caption: Components of a solid lipid nanoparticle system.
References
- 1. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Choline-derivate-modified nanoparticles for brain-targeting gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Choline Stearate as a Surfactant in Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Choline Stearate in Emulsion Formulation
This compound is a quaternary ammonium salt, classified as a cationic surfactant.[][2] Its amphiphilic nature, arising from a hydrophilic choline head group and a lipophilic stearate tail, allows it to reduce the interfacial tension between oil and water, making it a candidate for stabilizing oil-in-water (O/W) emulsions.[3] The biocompatibility of both choline and stearic acid, which are naturally occurring compounds, presents an advantage in formulations for pharmaceutical and cosmetic applications.
A key characteristic of this compound is its Krafft point, the temperature at which the solubility of the surfactant significantly increases, allowing for the formation of micelles. For this compound, the Krafft point is around 40°C, meaning it has poor aqueous solubility at room temperature. Therefore, the preparation of emulsions with this compound typically requires heating. An excess of choline hydroxide can lower the Krafft point to as low as 14°C.[4]
These application notes provide a comprehensive guide to utilizing this compound for the formulation and characterization of oil-in-water emulsions, including detailed experimental protocols and expected outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for effective emulsion formulation.
| Property | Value/Description | Reference |
| Chemical Name | N,N,N-Trimethyl-2-[(1-oxooctadecyl)oxy]ethanaminium | [3] |
| CAS Number | 23464-76-8 | [][2] |
| Molecular Formula | C23H48NO2 | [] |
| Molecular Weight | 370.64 g/mol | [] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Poorly soluble in water at room temperature, soluble in organic solvents. | [3] |
| Krafft Point | Approximately 40°C | [4] |
| Surfactant Type | Cationic | [] |
| Estimated HLB | 10-12 (for O/W emulsions) | [5] |
| Estimated CMC | 1-5 mM | [6][7][8] |
Note: The Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) values are estimated based on the structure of this compound and typical values for similar cationic surfactants, as specific experimental data was not available in the cited literature.
Experimental Protocols
Preparation of Oil-in-Water (O/W) Emulsions
This protocol describes a high-shear homogenization method for preparing O/W emulsions stabilized by this compound.
Materials:
-
This compound
-
Oil Phase (e.g., mineral oil, soybean oil, isopropyl myristate)
-
Deionized Water
-
Beakers
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or oven
Procedure:
-
Prepare the Aqueous Phase:
-
Weigh the desired amount of this compound and dissolve it in deionized water in a beaker.
-
Heat the aqueous phase to 50-60°C (above the Krafft point of this compound) while stirring with a magnetic stirrer until the this compound is fully dissolved.
-
-
Prepare the Oil Phase:
-
In a separate beaker, weigh the desired amount of the oil phase.
-
Heat the oil phase to 50-60°C.
-
-
Form the Emulsion:
-
Slowly add the hot oil phase to the hot aqueous phase while continuously stirring with the magnetic stirrer.
-
Once all the oil has been added, subject the mixture to high-shear homogenization at 5000-10,000 rpm for 5-10 minutes.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature under gentle stirring.
-
Diagram of Emulsion Preparation Workflow:
Characterization of Emulsions
A. Macroscopic Observation:
-
Place 10 mL of the emulsion in a sealed, transparent glass vial.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the emulsions for any signs of instability such as creaming, sedimentation, flocculation, or phase separation at regular intervals (e.g., 24 hours, 7 days, 14 days, 30 days).
B. Centrifugation Test:
-
Place 5 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Observe any phase separation. A stable emulsion should not show any separation.
Instrument: Dynamic Light Scattering (DLS) particle size analyzer.
Procedure:
-
Dilute the emulsion with deionized water to a suitable concentration for DLS measurement (typically a slightly turbid suspension).
-
Equilibrate the sample to 25°C.
-
Measure the droplet size distribution and record the Z-average diameter and Polydispersity Index (PDI).
Instrument: Zeta potential analyzer.
Procedure:
-
Dilute the emulsion with deionized water as required for the instrument.[9][10]
-
Inject the sample into the measurement cell.
-
Equilibrate the sample to 25°C.
-
Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.[9] Cationic emulsions stabilized by this compound are expected to have a positive zeta potential.[10]
Representative Data
The following tables present representative data for O/W emulsions prepared with varying concentrations of this compound and a fixed oil phase concentration (e.g., 20% v/v mineral oil). This data is illustrative and may vary depending on the specific oil phase and processing conditions.
Table 1: Effect of this compound Concentration on Emulsion Properties (at 24 hours)
| This compound Conc. (% w/v) | Z-Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.5 | 850 ± 50 | 0.45 ± 0.05 | +25 ± 3 |
| 1.0 | 450 ± 30 | 0.30 ± 0.03 | +35 ± 4 |
| 2.0 | 250 ± 20 | 0.22 ± 0.02 | +45 ± 5 |
| 3.0 | 220 ± 15 | 0.20 ± 0.02 | +50 ± 5 |
Table 2: Emulsion Stability Over Time at 25°C (2% w/v this compound)
| Time | Z-Average Droplet Size (nm) | Zeta Potential (mV) | Macroscopic Observation |
| 24 hours | 250 ± 20 | +45 ± 5 | Homogeneous, no separation |
| 7 days | 260 ± 25 | +42 ± 5 | Homogeneous, no separation |
| 14 days | 280 ± 30 | +38 ± 4 | Slight creaming observed |
| 30 days | 350 ± 40 | +30 ± 4 | Significant creaming |
Mechanism of Stabilization and Logical Relationships
This compound stabilizes oil-in-water emulsions through electrostatic and steric repulsion. As a cationic surfactant, the positively charged choline head groups orient towards the aqueous phase, creating a positive charge on the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from coalescing. The long stearate tails are anchored in the oil phase, providing a steric barrier that further hinders droplet aggregation.
Diagram of Emulsion Stabilization Mechanism:
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate phase separation | Insufficient surfactant concentration; Inadequate homogenization; Temperature below Krafft point. | Increase this compound concentration; Increase homogenization speed and/or time; Ensure both phases are heated above 40°C before mixing. |
| Creaming over time | Insufficient emulsion stability; Large droplet size. | Increase this compound concentration; Optimize homogenization to reduce droplet size; Add a co-surfactant or stabilizer. |
| Flocculation | Low zeta potential. | Increase this compound concentration to increase surface charge; Adjust pH of the aqueous phase. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Use a fume hood when working with volatile organic compounds.
-
Handle hot liquids with care to avoid burns.
Conclusion
This compound can be an effective cationic surfactant for the formulation of oil-in-water emulsions, particularly for applications where biocompatibility is a key consideration. Successful formulation requires careful control of temperature to overcome its Krafft point, as well as optimization of surfactant concentration and homogenization parameters to achieve the desired droplet size and stability. The protocols and representative data provided in these application notes serve as a valuable starting point for researchers and formulators working with this promising emulsifier.
References
- 2. This compound | 23464-76-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols for Choline Stearate in Transdermal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-based ionic liquids (ILs) and deep eutectic solvents (DES) are gaining significant attention as novel permeation enhancers in transdermal drug delivery systems (TDDS). Their unique physicochemical properties, including tunable solvency, low volatility, and high biocompatibility, make them promising candidates for overcoming the barrier function of the stratum corneum. This document provides detailed application notes and experimental protocols for the use of choline stearate, a choline-based IL formed from choline and stearic acid, in the development of TDDS. While specific data for this compound is limited in the current literature, the information presented here is based on extensive research on analogous choline-fatty acid ILs, such as choline geranate (CAGE) and choline oleate, and serves as a comprehensive guide for researchers.[1][2][3][4][5]
The primary mechanism by which choline-based ILs enhance transdermal permeation is through the disruption of the highly organized lipid structure of the stratum corneum.[1][2][4] This fluidization of the lipid lamellae increases the diffusion of drug molecules through the skin.
Mechanism of Action: Disruption of Stratum Corneum Lipids
This compound, as a lipophilic ionic liquid, is hypothesized to interact with the intercellular lipids of the stratum corneum, which are primarily composed of ceramides, cholesterol, and free fatty acids. This interaction leads to a disruption of the ordered lipid bilayers, creating defects or channels through which drug molecules can more easily permeate. This proposed mechanism is supported by studies on other choline-fatty acid ILs, which have demonstrated lipid extraction and fluidization of the stratum corneum.[4]
Caption: Proposed mechanism of this compound as a permeation enhancer.
Quantitative Data Summary
The following tables summarize quantitative data from studies on choline-based ionic liquids with fatty acids analogous to stearic acid. This data is provided to illustrate the potential efficacy of this compound as a permeation enhancer.
Table 1: Enhancement of Drug Permeation by Choline-Based Ionic Liquids
| Drug | Ionic Liquid Formulation | Skin Model | Permeation Enhancement Ratio (vs. Control) | Reference |
| Vancomycin | Choline Oleate (CO) | Porcine Skin | Significant improvement over neat drug | [6] |
| Vancomycin | Choline Palmitate (CP) | Porcine Skin | Significant improvement over neat drug | [6] |
| Vancomycin | Choline Geranate (CAGE) | Porcine Skin | Most significant improvement | [6] |
| Acyclovir | Choline Oleate in microemulsion | Pig Skin | 9-fold increase vs. water-in-oil microemulsion | [3] |
| Insulin | Choline Geranate (CAGE) | Porcine Skin | Significant permeation into epidermis and dermis | [4] |
Table 2: In Vitro Drug Release from Choline-Based Formulations
| Drug | Formulation | Duration (h) | Cumulative Release (%) | Reference |
| Fusidic Acid | Choline-functionalized copolymer | 50 | 45-81 | [7] |
| Rifampicin | Choline-functionalized copolymer | 24 | 20-37 | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its evaluation in a transdermal drug delivery system.
Synthesis of this compound Ionic Liquid
This protocol is adapted from methods used for the synthesis of other choline-fatty acid ionic liquids.
Materials:
-
Choline bicarbonate (80 wt% in water)
-
Stearic acid
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve stearic acid in methanol.
-
Add a stoichiometric amount of choline bicarbonate solution dropwise to the stearic acid solution while stirring. The molar ratio of choline to stearic acid should be 1:1.
-
Continue stirring the mixture at room temperature for 24 hours. The reaction can be monitored by the cessation of CO2 evolution.
-
After the reaction is complete, remove the methanol and water under reduced pressure using a rotary evaporator at 60°C until a constant weight is achieved.
-
The resulting viscous liquid is this compound. Characterize the product using ¹H NMR and FTIR spectroscopy.
Formulation of a this compound-Based Transdermal Patch
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Ethanol
-
Pressure-sensitive adhesive (e.g., DURO-TAK®)
-
Backing layer
-
Release liner
Procedure:
-
Dissolve the desired amount of API and this compound in ethanol.
-
Add the pressure-sensitive adhesive to the solution and mix thoroughly to form a homogenous drug-in-adhesive matrix.
-
Cast the matrix onto a release liner using a film applicator to a specified thickness.
-
Dry the cast film in an oven at a controlled temperature (e.g., 60°C) to remove the ethanol.
-
Laminate the dried drug-in-adhesive matrix with a backing layer.
-
Cut the laminate into patches of the desired size.
In Vitro Drug Release Study
This protocol uses a dialysis membrane method.
Materials:
-
This compound transdermal patch
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Mount the transdermal patch onto a glass slide with the release liner removed, exposing the drug-in-adhesive matrix.
-
Place the slide in a beaker containing a known volume of PBS (pH 7.4) maintained at 32°C.
-
Cover the beaker with a dialysis membrane, ensuring it is in contact with the patch surface.
-
Place the entire assembly in a shaking incubator or water bath at 32°C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative amount of drug released per unit area of the patch over time.
Ex Vivo Skin Permeation Study using a Franz Diffusion Cell
Materials:
-
Franz diffusion cells
-
Excised mammalian skin (e.g., porcine ear skin, rat abdominal skin)
-
This compound transdermal patch
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Water bath maintained at 37°C
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Excise the skin and remove any subcutaneous fat.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C using a circulating water bath. The receptor medium should be continuously stirred.
-
Apply the this compound transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
At the end of the study, dismount the skin, and determine the amount of drug retained in the skin.
-
Calculate the cumulative amount of drug permeated per unit area and the permeation flux.
Cytotoxicity Assay
This protocol uses the MTT assay on human keratinocyte (HaCaT) cells.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare different concentrations of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubate the cells for 24 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the development and evaluation of a this compound-based transdermal drug delivery system.
Caption: Experimental workflow for evaluating this compound in TDDS.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Transdermal Protein Delivery Using Choline and Geranate (CAGE) Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced transdermal delivery of insulin by choline-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formation and Characterization of Choline Stearate Micelles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and experimental procedures for studying the formation and characterizing the physicochemical properties of micelles formed by the cationic surfactant, choline stearate. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for a structurally similar long-chain cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), is presented for illustrative purposes. The protocols provided are tailored for the investigation of long-chain cationic surfactants like this compound.
Introduction to this compound Micellization
This compound is a quaternary ammonium salt that acts as a cationic surfactant. It possesses a positively charged hydrophilic head group (choline) and a long hydrophobic tail (stearate, C18). In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these surfactant monomers spontaneously self-assemble into organized structures called micelles. This process, driven by the hydrophobic effect, results in the formation of a core-shell structure where the hydrophobic tails are sequestered from water in the core, and the hydrophilic head groups form a positively charged corona at the micelle-water interface. The study of micelle formation is crucial for various applications, including drug delivery, solubilization of poorly soluble compounds, and as templates for nanomaterial synthesis.
Quantitative Data Summary (Illustrative Example: CTAB)
The following tables summarize typical quantitative data for the micellization of a long-chain cationic surfactant. This data is provided to illustrate the expected ranges and dependencies of these parameters.
Table 1: Critical Micelle Concentration (CMC) of a Cationic Surfactant (CTAB) at Different Temperatures
| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (CMC) (mM) |
| 25 | 298.15 | 0.92 |
| 30 | 303.15 | 0.98 |
| 35 | 308.15 | 1.05 |
| 40 | 313.15 | 1.13 |
| 45 | 318.15 | 1.22 |
Note: The CMC of ionic surfactants often shows a U-shaped dependence on temperature, with a minimum at a specific temperature. The data presented here shows an increasing trend within this temperature range.
Table 2: Thermodynamic Parameters of Micellization for a Cationic Surfactant (CTAB)
| Parameter | Symbol | Value (at 298.15 K) | Unit |
| Standard Gibbs Free Energy of Micellization | ΔG°m | -36.8 | kJ/mol |
| Standard Enthalpy of Micellization | ΔH°m | -6.7 | kJ/mol |
| Standard Entropy of Micellization | ΔS°m | 101 | J/(mol·K) |
Table 3: Aggregation Number of a Cationic Surfactant (CTAB) Micelles
| Surfactant | Method | Aggregation Number (N) |
| CTAB | Time-Resolved Fluorescence Quenching | 77 - 95 |
| CTAB | Small-Angle Neutron Scattering (SANS) | 75 - 120 |
Note: The aggregation number can vary depending on the experimental technique, temperature, and surfactant concentration.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of a surfactant. Two common methods for its determination are surface tensiometry and conductivity measurements.
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. Ensure complete dissolution, which may require gentle heating and stirring, as the Krafft point of this compound is above room temperature.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value.
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
Principle: For ionic surfactants like this compound, the conductivity of the solution increases linearly with concentration at low concentrations. Above the CMC, the newly formed micelles have a lower mobility than the free monomers, and they also bind some counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot. The break in this plot corresponds to the CMC.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Place a known volume of deionized water in a thermostated beaker with a stir bar.
-
Measure the initial conductivity of the water.
-
Make successive additions of the this compound stock solution to the beaker, allowing the solution to equilibrate and the conductivity reading to stabilize after each addition.
-
Record the conductivity and the corresponding total concentration of this compound.
-
Plot the specific conductivity (κ) as a function of the this compound concentration.
-
The CMC is determined from the intersection of the two linear segments of the plot.
Determination of Thermodynamic Parameters of Micellization
The standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization can be determined from the temperature dependence of the CMC.
Procedure:
-
Determine the CMC of this compound at various temperatures using either surface tensiometry or conductivity as described above.
-
Calculate the standard Gibbs free energy of micellization at each temperature using the following equation for ionic surfactants: ΔG°m = (2 - β)RT ln(CMC) where R is the gas constant, T is the absolute temperature, and β is the degree of counter-ion binding (can be estimated from the ratio of the slopes of the conductivity plot above and below the CMC).
-
Plot ΔG°m/T versus 1/T. The slope of this plot is equal to ΔH°m.
-
Calculate the standard entropy of micellization using the Gibbs-Helmholtz equation: ΔS°m = (ΔH°m - ΔG°m) / T
Characterization of Micelle Size and Polydispersity
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.
Materials and Equipment:
-
This compound micelle solution (at a concentration above the CMC)
-
DLS instrument
-
Cuvettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Prepare a solution of this compound at a concentration significantly above its CMC.
-
Filter the solution through a syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The software will typically provide the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI).
-
Analyze the results to determine the average hydrodynamic diameter and the width of the size distribution.
Visualization of Micelle Morphology
Principle: TEM provides direct visualization of the morphology of micelles. Negative staining is a common technique where a heavy metal salt solution is used to surround the micelles, creating a contrast that allows the lower-electron-density micelles to be seen against a dark background.
Materials and Equipment:
-
This compound micelle solution
-
TEM instrument
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Tweezers
Procedure:
-
Prepare a dilute solution of this compound micelles.
-
Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Apply a small drop (3-5 µL) of the micelle solution to the surface of the grid and let it adsorb for 1-2 minutes.
-
Blot off the excess solution using filter paper.
-
Apply a drop of the negative staining solution to the grid for 30-60 seconds.
-
Blot off the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a TEM. The micelles will appear as bright, spherical or ellipsoidal objects against a dark background.
Visualizations
Caption: Experimental workflow for the characterization of this compound micelles.
Caption: Factors influencing the formation and properties of this compound micelles.
Application Notes & Protocols: The Role of Choline Stearate in Gene Delivery Formulations
Audience: Researchers, scientists, and drug development professionals in the field of gene therapy and nucleic acid delivery.
Introduction: The development of safe and efficient non-viral vectors is a cornerstone of gene therapy. Cationic lipids and lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids, including mRNA, siRNA, and plasmid DNA[1][2]. These systems offer advantages such as low immunogenicity, large-scale production feasibility, and the ability to deliver large genetic payloads[1]. A typical LNP formulation consists of an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid to ensure stability and control particle size[3][4].
While extensive research has focused on novel ionizable lipids, the role of other formulation components is crucial for overall efficacy. Choline stearate, a quaternary ammonium salt, is a well-established surfactant and emulsifier[]. Its structure, comprising a positively charged choline headgroup and a long saturated stearate tail, gives it amphiphilic properties that are potentially valuable for gene delivery applications. Although direct studies of this compound as a primary cationic lipid for gene delivery are not extensively documented, its physicochemical properties suggest a potential role as a co-lipid, stabilizer, or component in solid lipid nanoparticle (SLN) and LNP formulations. These notes provide an overview of the potential applications of this compound in gene delivery and offer detailed protocols for formulation and in vitro testing.
Physicochemical Properties and Potential Roles of this compound
This compound is the salt formed from the quaternary ammonium cation choline and the fatty acid stearate.
-
Structure: C₂₃H₄₈NO₂⁺
-
Molecular Weight: 370.64 g/mol
-
Key Features:
-
Cationic Headgroup: The permanently positively charged quaternary ammonium group of choline can interact with the negatively charged phosphate backbone of nucleic acids.
-
Hydrophobic Tail: The 18-carbon stearate chain provides a lipid anchor, enabling incorporation into lipid bilayers and the core of lipid nanoparticles.
-
Surfactant Properties: Its amphiphilic nature allows it to act as an emulsifier, stabilizing lipid-water interfaces, which is critical during nanoparticle formation[].
-
Potential Roles in Gene Delivery:
-
Structural/Helper Lipid: In LNP formulations, this compound could act as a helper lipid, contributing to the overall structure and stability of the nanoparticle.
-
Surface Stabilizer: The choline headgroup could provide colloidal stability through electrostatic repulsion.
-
Component of Solid Lipid Nanoparticles (SLNs): this compound can be a component of the solid lipid matrix in SLNs, which are used to encapsulate and deliver therapeutic agents[6][7].
-
Cationic Emulsifier: It can be used to form stable cationic emulsions that can complex with nucleic acids for delivery.
Data Presentation: Formulation and Characterization
The following tables present hypothetical, yet representative, quantitative data for the formulation and characterization of this compound-containing lipid nanoparticles. These values are based on typical results for similar lipid-based gene delivery systems.
Table 1: Composition of Hypothetical this compound-Based Lipid Nanoparticle Formulations
| Formulation ID | Ionizable Lipid (mol%) | Helper Lipid (DOPE) (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | This compound (mol%) | N/P Ratio* |
| CS-LNP-01 | 50 | 10 | 38.5 | 1.5 | 0 | 6:1 |
| CS-LNP-02 | 45 | 10 | 38.5 | 1.5 | 5 | 6:1 |
| CS-LNP-03 | 40 | 10 | 38.5 | 1.5 | 10 | 6:1 |
*N/P Ratio: The molar ratio of the nitrogen atoms in the cationic lipids to the phosphate groups in the nucleic acid.
Table 2: Physicochemical Characterization of Formulations
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| CS-LNP-01 | 85 ± 5 | 0.15 ± 0.03 | +45 ± 4 | 95 ± 2 |
| CS-LNP-02 | 92 ± 7 | 0.18 ± 0.04 | +48 ± 3 | 94 ± 3 |
| CS-LNP-03 | 105 ± 9 | 0.21 ± 0.05 | +52 ± 5 | 92 ± 4 |
Table 3: In Vitro Transfection Efficiency and Cytotoxicity in HEK293T Cells
| Formulation ID | Transfection Efficiency (% GFP Positive Cells) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| Untreated Cells | 0 | 0 | 100 |
| CS-LNP-01 | 65 ± 5 | 8500 ± 700 | 92 ± 4 |
| CS-LNP-02 | 68 ± 6 | 9100 ± 800 | 89 ± 5 |
| CS-LNP-03 | 72 ± 4 | 9800 ± 650 | 85 ± 6 |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating a reporter plasmid (e.g., pEGFP-N1) using a microfluidic device.
Materials:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
This compound
-
Ethanol (Anhydrous)
-
pEGFP-N1 plasmid DNA
-
Citrate Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve the ionizable lipid, DOPE, cholesterol, DMPE-PEG2000, and this compound in ethanol to create a stock solution (e.g., 25 mM total lipid). The molar ratios should correspond to those in Table 1.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the pEGFP-N1 plasmid DNA in citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.
-
Initiate mixing. The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the plasmid DNA.
-
-
Dialysis and Concentration:
-
Collect the resulting LNP dispersion.
-
Dialyze the dispersion against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis membrane (MWCO 10 kDa) to remove ethanol and raise the pH.
-
Concentrate the LNPs using a centrifugal filter device if necessary.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Characterization of LNPs
1. Particle Size and Zeta Potential:
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (Zeta Potential) using Laser Doppler Velocimetry.
2. Nucleic Acid Encapsulation Efficiency:
-
Use a Quant-iT RiboGreen (for RNA) or PicoGreen (for DNA) assay.
-
Measure the fluorescence of the LNP sample before and after adding a membrane-lysing detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence before lysis) / Total Fluorescence * 100.
Protocol 3: In Vitro Transfection
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
LNP-pEGFP formulation
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ until they reach ~70-80% confluency.
-
-
Transfection:
-
Gently remove the old media from the cells.
-
Prepare the transfection complexes by diluting the LNP-pEGFP formulation in Opti-MEM to achieve a final DNA concentration of 100 ng per well.
-
Add 100 µL of the diluted LNP solution to each well.
-
Incubate the cells for 4 hours at 37°C.
-
-
Post-Transfection:
-
After 4 hours, remove the transfection medium and replace it with 100 µL of fresh, complete DMEM with 10% FBS.
-
Incubate for an additional 48 hours.
-
-
Analysis:
-
Transfection Efficiency: Analyze the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) according to the manufacturer's protocol.
-
Visualizations
Caption: Hypothetical structure of a this compound-containing LNP for gene delivery.
Caption: Workflow for LNP formulation, characterization, and in vitro testing.
Caption: Proposed mechanism of LNP cellular uptake and endosomal escape.
Conclusion and Future Perspectives
This compound presents an interesting, albeit underexplored, candidate for inclusion in gene delivery systems. Its properties as a cationic surfactant suggest it could enhance the stability and nucleic acid complexation of lipid-based nanoparticles. The provided protocols offer a framework for researchers to begin exploring the incorporation of this compound into LNP and SLN formulations.
Future work should focus on systematically evaluating the impact of this compound concentration on nanoparticle characteristics, transfection efficiency, and cytotoxicity. Head-to-head comparisons with standard helper lipids will be necessary to determine its viability as a formulation component. Furthermore, investigations into its role in modulating the endosomal escape of nanoparticles could reveal novel mechanisms to improve delivery efficiency. As the field of non-viral gene delivery continues to evolve, the exploration of well-established compounds like this compound in new applications may unlock cost-effective and efficient solutions for therapeutic development.
References
- 1. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of nucleic acids using nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
Choline Stearate as a Potential Solubility Enhancer for Poorly Soluble Drugs: Application Notes and Protocols
Disclaimer: The application of choline stearate as a direct solubility enhancer for poorly soluble drugs is not extensively documented in publicly available scientific literature. The following application notes and protocols are constructed based on the known physicochemical properties of this compound and its constituent parts (choline and stearic acid), drawing analogies from established pharmaceutical formulation techniques. These are intended to serve as a theoretical framework and a starting point for research and development.
Introduction
This compound is a quaternary ammonium salt that, due to its amphiphilic nature, possesses surfactant properties. It is composed of a hydrophilic choline head group and a lipophilic stearate tail. This structure suggests its potential utility in pharmaceutical formulations to improve the solubility and dissolution of poorly soluble active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). This document outlines the theoretical mechanisms, potential applications, and detailed experimental protocols to investigate and utilize this compound as a solubility enhancer.
Mechanism of Action: A Hypothetical Model
As a surfactant, this compound can potentially enhance the solubility of hydrophobic drugs through several mechanisms:
-
Micellar Solubilization: Above its critical micelle concentration (CMC), this compound molecules can self-assemble into micelles in an aqueous medium. The hydrophobic stearate chains form the core of the micelle, creating a microenvironment where a poorly soluble drug can be entrapped, thereby increasing its apparent solubility in the bulk aqueous phase.
-
Improved Wetting: this compound can reduce the interfacial tension between the solid drug particles and the dissolution medium. This improved wetting allows the medium to penetrate the drug powder more effectively, increasing the surface area available for dissolution.
-
Lipid-Based Carrier Systems: Given that stearic acid is a common lipid used in formulations like Solid Lipid Nanoparticles (SLNs), this compound could potentially be used as a primary or supplementary lipid component in such systems. In this context, the drug would be dissolved or dispersed within the solid lipid matrix of the nanoparticles.
Application Note 1: Phase Solubility Studies
Objective: To determine the potential of this compound to enhance the aqueous solubility of a poorly soluble drug through micellar solubilization.
Experimental Protocol
-
Preparation of Standard Curve:
-
Prepare a stock solution of the poorly soluble drug in a suitable organic solvent (e.g., methanol, ethanol).
-
Create a series of standard solutions of known concentrations by diluting the stock solution with the dissolution medium.
-
Measure the absorbance of the standard solutions using a UV-Vis spectrophotometer at the drug's λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the poorly soluble drug to each solution in separate sealed containers.
-
Agitate the samples at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Dilute the filtered samples appropriately with the dissolution medium.
-
Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer.
-
Determine the concentration of the dissolved drug in each sample using the standard curve.
-
Plot the concentration of the dissolved drug against the concentration of this compound.
-
Data Presentation
Table 1: Hypothetical Phase Solubility Data for Drug X with this compound
| This compound Concentration (% w/v) | Solubility of Drug X (µg/mL) |
| 0 (Control) | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 45.3 |
| 1.0 | 98.7 |
| 2.0 | 210.4 |
| 5.0 | 550.1 |
Visualization of Experimental Workflow
Application Note 2: Formulation of Solid Lipid Nanoparticles (SLNs)
Objective: To formulate a poorly soluble drug into a Solid Lipid Nanoparticle (SLN) system using this compound as a lipid component to enhance its dissolution and potential bioavailability.
Experimental Protocol (Hot Homogenization Followed by Ultrasonication)
-
Preparation of Lipid Phase:
-
Weigh the required amounts of this compound (as the solid lipid) and the poorly soluble drug.
-
Melt the this compound by heating it to approximately 10-15°C above its melting point.
-
Disperse or dissolve the drug in the molten lipid under constant stirring to form a homogenous lipid phase.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a suitable surfactant/stabilizer (e.g., Poloxamer 188, Tween 80).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Formation of Nanoemulsion:
-
Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator to reduce the droplet size to the nanometer range.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization of SLNs:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Entrapment Efficiency (%EE): Separate the unentrapped drug from the SLN dispersion by ultracentrifugation. Quantify the amount of free drug in the supernatant and the total amount of drug in the formulation using a validated analytical method (e.g., HPLC, UV-Vis). %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
In-vitro Dissolution Study: Perform a dissolution study using a dialysis bag method in a suitable dissolution medium (e.g., phosphate buffer pH 6.8). Compare the dissolution profile of the SLN formulation with that of the pure drug.
-
Data Presentation
Table 2: Hypothetical Physicochemical Properties of Drug X-Loaded SLNs
| Formulation Code | This compound:Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-1 | 10:1 | 250 ± 15 | 0.25 ± 0.05 | +35 ± 5 | 85 ± 4 |
| SLN-2 | 15:1 | 220 ± 12 | 0.22 ± 0.04 | +38 ± 6 | 92 ± 3 |
Table 3: Hypothetical Comparative Dissolution Data
| Time (hours) | Cumulative Drug Release (%) - Pure Drug X | Cumulative Drug Release (%) - SLN-2 |
| 1 | 5 | 30 |
| 2 | 8 | 55 |
| 4 | 12 | 75 |
| 8 | 18 | 90 |
| 12 | 22 | 95 |
Visualization of Experimental Workflow
Conclusion and Future Directions
While direct evidence is sparse, the chemical structure of this compound suggests its potential as a solubility enhancer for poorly soluble drugs. The proposed protocols for phase solubility studies and the formulation of Solid Lipid Nanoparticles provide a robust framework for investigating this potential application. Researchers are encouraged to perform these foundational studies to generate empirical data. Future work could involve exploring other formulation strategies such as hot-melt extrusion or spray drying with this compound as a carrier, and conducting in-vivo studies to correlate the in-vitro solubility enhancement with improved bioavailability. The positive zeta potential that this compound might impart on nanoparticles could also be explored for its effect on mucoadhesion and cellular uptake.
Application Notes and Protocols: Choline Stearate as a Stabilizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline stearate, a quaternary ammonium salt, is recognized for its surfactant and emulsifying properties.[1] While metal stearates, such as calcium and zinc stearate, are well-established thermal stabilizers in polymer formulations, particularly for polyvinyl chloride (PVC), the role of this compound in this capacity is an area of emerging investigation.[2][3][4][5] These application notes provide a framework for evaluating the potential of this compound as a stabilizer in polymer systems. The protocols outlined below are based on established methodologies for testing conventional polymer stabilizers and are intended to guide researchers in the systematic assessment of this compound's efficacy.
The thermal degradation of polymers like PVC is often an autocatalytic process involving the release of acidic byproducts, such as hydrogen chloride (HCl), which further accelerates decomposition.[2] Traditional stabilizers function by neutralizing these acidic species and substituting labile atoms within the polymer chain to prevent the initiation of degradation.[3][5] It is hypothesized that this compound may function in a similar manner, with the stearate anion acting as an acid scavenger and the choline cation potentially influencing the material's properties.
Hypothesized Stabilization Mechanism
The proposed mechanism for this compound as a polymer stabilizer, drawing parallels with metal stearates, involves two primary functions:
-
Acid Scavenging: The stearate anion can neutralize acidic byproducts, such as HCl, that are released during the thermal degradation of halogenated polymers like PVC. This reaction would prevent the autocatalytic decomposition of the polymer.
-
Substitution of Labile Atoms: The stearate group may substitute labile chlorine atoms on the polymer backbone, which are often sites for the initiation of thermal degradation. This would create a more stable ester linkage.
A key consideration for the use of this compound as a thermal stabilizer is its own thermal stability at polymer processing temperatures. The stability of the choline moiety is a critical factor, as the decomposition of the stabilizer itself could have a detrimental effect on the polymer matrix.[6][7][8]
Experimental Protocols
The following protocols are designed to evaluate the effectiveness of this compound as a stabilizer in a model polymer formulation, such as PVC.
Protocol 1: Preparation of Polymer Formulations
This protocol describes the preparation of polymer samples containing varying concentrations of this compound.
Materials:
-
Polymer resin (e.g., PVC powder)
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
This compound
-
Control stabilizers (e.g., calcium stearate, zinc stearate)
-
Two-roll mill or internal mixer
Procedure:
-
Dry the polymer resin at 60-80°C for 4-6 hours to remove any moisture.
-
In a high-speed mixer, blend the polymer resin and plasticizer until a homogenous mixture is obtained.
-
Add the desired concentration of this compound (e.g., 0.5, 1.0, 1.5, 2.0 parts per hundred of resin - phr) to the mixture and continue blending for 5-10 minutes.
-
Prepare control formulations with equivalent concentrations of calcium stearate and zinc stearate, as well as a formulation with no stabilizer.
-
Process the blended formulations on a two-roll mill or in an internal mixer at a temperature appropriate for the polymer (e.g., 160-180°C for PVC) for 5-10 minutes to ensure thorough dispersion of the stabilizer.
-
Sheet out the milled formulations and press them into films of uniform thickness using a hydraulic press at the same temperature.
-
Label all samples clearly and store them in a desiccator before testing.
Protocol 2: Evaluation of Thermal Stability
This protocol outlines methods to assess the thermal stabilizing effect of this compound.
A. Static Thermal Stability (Oven Aging Test)
Materials:
-
Prepared polymer films
-
Forced-air oven
-
Colorimeter or spectrophotometer
Procedure:
-
Cut the polymer films into uniform sizes (e.g., 2 cm x 2 cm).
-
Place the samples on a glass plate or aluminum foil in a forced-air oven set to a specific testing temperature (e.g., 180°C for PVC).
-
At regular intervals (e.g., 15, 30, 45, 60 minutes), remove a set of samples from the oven.
-
Allow the samples to cool to room temperature.
-
Measure the color change of the samples using a colorimeter, quantifying the yellowness index (YI) or other relevant color metrics.
-
Record the time at which significant discoloration or degradation (e.g., blackening) occurs.
B. Dynamic Thermal Stability (Thermogravimetric Analysis - TGA)
Materials:
-
Prepared polymer formulations (unprocessed powder or small pieces of processed film)
-
Thermogravimetric analyzer (TGA)
Procedure:
-
Place a small, known weight of the polymer sample (5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clear and structured tables for easy comparison between different formulations.
Table 1: Static Thermal Stability at 180°C
| Stabilizer (phr) | Time to Significant Discoloration (min) | Yellowness Index (YI) at 30 min | Yellowness Index (YI) at 60 min |
|---|---|---|---|
| None | |||
| This compound (0.5) | |||
| This compound (1.0) | |||
| This compound (1.5) | |||
| This compound (2.0) | |||
| Calcium Stearate (1.0) |
| Zinc Stearate (1.0) | | | |
Table 2: Dynamic Thermal Stability (TGA)
| Stabilizer (phr) | Onset Degradation Temperature (°C) | Temperature of Maximum Degradation Rate (°C) |
|---|---|---|
| None | ||
| This compound (1.0) | ||
| Calcium Stearate (1.0) |
| Zinc Stearate (1.0) | | |
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized stabilization mechanism.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a stabilizer in polymer formulations. By systematically preparing and testing polymer samples, researchers can generate valuable data to assess its potential efficacy in comparison to established stabilizers. The successful application of this compound could offer a novel, potentially bio-based alternative for polymer stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. specialchem.com [specialchem.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. On the degradation of choline chloride-carboxylic acid deep eutectic solvents | Tarantula [h2020-tarantula.eu]
Application Notes and Protocols for Dual-Drug Delivery Systems Utilizing Choline Stearate Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-drug delivery systems offer a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects by delivering two or more therapeutic agents to a target site in a controlled manner. Choline stearate, a conjugate of the essential nutrient choline and the saturated fatty acid stearic acid, presents an attractive platform for the development of such systems. Its amphiphilic nature, biocompatibility, and potential to form self-assembled nanostructures make it a suitable candidate for encapsulating and delivering a combination of drugs with different physicochemical properties.
These application notes provide a comprehensive overview of the design, synthesis, characterization, and application of a hypothetical dual-drug delivery system based on this compound conjugates. The protocols are based on established methodologies for the synthesis of similar choline esters and the formulation of lipid-based nanoparticles, as well as a detailed study on a dual-drug delivery system using choline-functionalized graft copolymers.
Proposed Dual-Drug Delivery System: An Overview
The proposed system utilizes this compound to form nanoparticles capable of co-delivering a hydrophobic and a hydrophilic anticancer drug, for example, Paclitaxel (hydrophobic) and Doxorubicin (hydrophilic). The hydrophobic drug can be encapsulated within the core of the this compound nanoparticles, while the hydrophilic drug can be either encapsulated in an aqueous compartment or conjugated to the surface of the nanoparticles.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of choline chloride with stearic acid. This reaction typically requires a catalyst and the removal of water to drive the reaction to completion.
Proposed Synthesis of this compound
Troubleshooting & Optimization
Technical Support Center: Choline Stearate Solubilization
Welcome to the technical support center for choline stearate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water at room temperature?
A1: this compound is a cationic surfactant, specifically a quaternary ammonium salt.[1][] Its structure consists of two main parts: a positively charged, water-soluble (hydrophilic) choline "head" and a long, 18-carbon, water-insoluble (hydrophobic) stearate "tail".[1] This dual nature is called amphiphilicity. The long hydrocarbon tail dominates its structure, leading to a highly lipophilic character and its classification as insoluble in water at ambient temperatures.[1]
Q2: I've added this compound to water, but the solution is cloudy and a waxy precipitate has formed. What is happening?
A2: This is expected behavior at room temperature. The phenomenon is governed by this compound's Krafft point , which is the minimum temperature at which surfactant molecules can form micelles. The Krafft point for this compound is 40°C .[1][3][4] Below this temperature, the compound's solubility is very low, and it exists predominantly as insoluble crystalline particles in water.[1] The cloudiness and precipitate you observe are these undissolved crystals.
Q3: What is the single most critical factor for dissolving this compound in an aqueous solution?
A3: Temperature . To achieve significant solubilization and for the compound to function effectively as a surfactant, the temperature of the aqueous solution must be raised above its Krafft point of 40°C.[1] Heating the solution provides the necessary energy to break up the crystalline structure and allow for the formation of soluble micelles.
Q4: How does the pH of the water affect the solubility of this compound?
A4: The pH of the medium is a crucial secondary factor. This compound is the salt of a strong base-derived cation (choline) and a weak acid (stearic acid). In neutral or acidic (low pH) solutions, the stearate anion can become protonated, forming stearic acid, which is significantly less soluble than its salt form. To maintain this compound in its more soluble ionic form, the solution should be neutral to slightly basic (pH > 7).[5][6] In fact, using an excess of a base like choline hydroxide has been shown to dramatically improve solubility, even lowering the temperature required for dissolution to as low as 14°C.[3][4]
Q5: Can co-solvents or other additives be used to improve solubility?
A5: Yes, while temperature and pH are primary, other formulation strategies can be employed. Techniques commonly used to enhance the solubility of poorly soluble compounds include the use of co-solvents (e.g., ethanol, propylene glycol), complexation agents (e.g., cyclodextrins), or formulating the compound into advanced delivery systems like solid dispersions or self-emulsifying drug delivery systems (SEDDS).[7][8][9] The selection of a method depends on the specific requirements of your experiment or formulation.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve this compound in aqueous media.
| Problem | Probable Cause | Recommended Solution(s) |
| Waxy solid does not dissolve in water at room temperature. | The temperature of the solution is below the Krafft point of this compound (40°C).[1] | Heat the solution to a temperature above 40°C while stirring continuously until the solid dissolves. |
| Solution is clear when hot but becomes cloudy or forms a precipitate upon cooling. | The temperature has dropped below the Krafft point, causing the this compound to crystallize out of the solution.[1] | Reheat the solution to above 40°C. For experiments, maintain the working temperature of the solution above this threshold. |
| Solution remains hazy, milky, or slightly cloudy even after heating above 40°C. | The pH of the aqueous medium may be too low (acidic or neutral), leading to partial hydrolysis of the stearate salt into the less soluble stearic acid.[10] | Adjust the pH of the solution to be slightly basic (e.g., pH 7.5-9.0) by adding a suitable base. An excess of choline hydroxide is particularly effective.[3][4] |
| Dissolution is very slow, even with heating. | Insufficient agitation or particle size of the solid this compound is too large, reducing the surface area for dissolution. | Increase the stirring speed. If possible, use a micronized grade of this compound or gently grind the powder before addition to increase its surface area.[8] |
Experimental Protocols
Protocol 1: Standard Thermal Method for Solubilizing this compound
This protocol describes the standard procedure for dissolving this compound in water by leveraging temperature.
-
Preparation: Weigh the desired amount of this compound powder.
-
Solvent: Measure the required volume of purified water into a suitable vessel (e.g., a glass beaker). Place the vessel on a calibrated hotplate stirrer and add a magnetic stir bar.
-
Heating: Begin stirring the water and gently heat it to approximately 45-50°C. Monitor the temperature with a calibrated thermometer.
-
Addition: Once the water has reached the target temperature, slowly add the pre-weighed this compound powder to the vortex of the stirring water.
-
Dissolution: Continue stirring and maintain the temperature above 40°C until all the solid has completely dissolved and the solution is clear.
-
Use: Use the solution while maintaining its temperature above the Krafft point to prevent precipitation.
Protocol 2: pH-Modification for Enhanced Solubility
This protocol is for applications where solubility at lower temperatures is desired, based on the principle of using excess base.[3][4]
-
Preparation: Weigh the required amount of this compound.
-
Solvent pH Adjustment: Measure the required volume of purified water. Add a small amount of a suitable base (e.g., choline hydroxide solution) to raise the pH into the basic range. An excess molar ratio of base to stearate is recommended for maximum effect.[4]
-
Addition: While stirring the basic solution at room temperature, slowly add the this compound powder.
-
Dissolution: Continue stirring. If dissolution is slow, gently warm the solution. A complete and stable solution may be achievable at temperatures significantly below 40°C (e.g., 15-25°C) depending on the amount of excess base used.[4]
-
Verification: Check the final pH of the solution and observe its clarity and stability over time at the desired working temperature.
Visual Guides & Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Effect of temperature relative to the Krafft point.
References
- 1. Buy this compound | 23464-76-8 [smolecule.com]
- 3. Solubilisation of stearic acid by the organic base choline hydroxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Overcoming the high Krafft point of choline stearate in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline stearate, focusing on challenges related to its high Krafft point.
Frequently Asked Questions (FAQs)
Q1: What is the Krafft point and why is it critical for this compound formulations?
A1: The Krafft point is the minimum temperature at which a surfactant can form micelles in an aqueous solution. At this temperature, the surfactant's solubility becomes equal to its critical micelle concentration (CMC).[1][2][3] Below the Krafft point, the surfactant exists predominantly as poorly soluble crystalline particles, limiting its effectiveness as a solubilizing agent or emulsifier.[4] this compound has a relatively high Krafft point of approximately 40°C, which poses a significant challenge for formulations intended for use at room temperature.[4][5][6]
Q2: My this compound formulation is cloudy and appears to have precipitated at room temperature. What is the likely cause?
A2: Cloudiness and precipitation in a this compound formulation at room temperature are classic indicators that the formulation's temperature is below the Krafft point of the surfactant. The long, 18-carbon stearate chain contributes to a more stable crystalline structure that is not readily soluble in water at lower temperatures.[4] To achieve a clear, micellar solution, the temperature of the formulation must be raised above the Krafft point.
Q3: Are there any alternatives to this compound with lower Krafft points?
A3: Yes, other choline-based surfactants with shorter alkyl chains exhibit lower Krafft points. For instance, choline laurate (C12), choline myristate (C14), and choline palmitate (C16) all have Krafft points below room temperature, making them more suitable for applications where heating is not desirable.[4][5][6] The selection of an alternative would depend on the specific requirements of your formulation, such as required hydrophobicity and solubilization capacity.
Troubleshooting Guide: Overcoming the High Krafft Point of this compound
This guide addresses common issues encountered when formulating with this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Formulation is turbid or contains visible precipitates at ambient temperature. | The formulation temperature is below the Krafft point of this compound. | 1. Increase Formulation Temperature: Heat the formulation to above 40°C during preparation and determine the temperature at which it becomes clear. This will identify the Krafft point in your specific system. Maintain the temperature during use if possible, or consider the following strategies to lower the Krafft point.2. Introduce a Co-surfactant: The addition of a compatible co-surfactant can significantly depress the Krafft point of the mixture through the formation of a eutectic system. Experiment with adding a secondary surfactant (e.g., another choline-based surfactant with a shorter alkyl chain or a non-ionic surfactant) at various molar ratios to find the optimal concentration for lowering the Krafft point to your desired temperature.3. Incorporate a Hydrotrope: Hydrotropes are compounds that increase the solubility of hydrophobic substances in water. The addition of hydrotropes like sodium benzoate or sodium salicylate can lower the Krafft point of stearate-based surfactants.[7] Evaluate different hydrotropes at varying concentrations to assess their impact on your formulation's clarity and stability at room temperature.4. Adjust the Molar Ratio with Excess Base: For formulations prepared by neutralizing stearic acid with choline hydroxide, using an excess of choline hydroxide can drastically lower the Krafft point. It has been shown that an excess of choline hydroxide can reduce the Krafft point of this compound to as low as 14°C.[6] |
| The active pharmaceutical ingredient (API) is not fully solubilized. | Insufficient micelle formation due to the formulation being below the Krafft point. | Once you have addressed the high Krafft point using the methods above and have a clear, micellar solution, verify the API solubility. If the API is still not fully solubilized, you may need to increase the total surfactant concentration (while maintaining the optimal ratio of co-surfactants or hydrotropes) to increase the number of micelles available for solubilization. |
| Formulation is clear at an elevated temperature but becomes unstable upon cooling. | The strategies employed were insufficient to lower the Krafft point below the storage or use temperature. | Re-evaluate the chosen approach. You may need to screen a wider range of co-surfactants or hydrotropes, or increase their concentration. A combination of approaches, such as using both a co-surfactant and a hydrotrope, could also be explored. For formulations made with choline hydroxide, further increasing the molar excess of the base may be necessary. |
Quantitative Data on Krafft Point Depression
The following table summarizes data on how different formulation strategies can impact the Krafft point of stearate-based surfactants.
| Surfactant System | Additive/Modification | Molar/Weight Ratio | Resulting Krafft Point (°C) |
| This compound | None | - | ~40 |
| This compound | Excess Choline Hydroxide | Molar ratio > 1:1 (Base:Acid) | Down to ~14 |
| Polyoxyl 10 Stearyl Ether (C18E10) | None | - | 48 |
| Polyoxyl 10 Stearyl Ether (C18E10) | Hexadecylamine Hydrochloride (HDCl) | 67% C18E10 / 33% HDCl (by weight) | ~32 (Eutectic Minimum) |
| Polyoxyl 10 Stearyl Ether (C18E10) | Sodium Benzoate (Hydrotrope) | 3.0 m concentration | Substantially lowered |
| Polyoxyl 10 Stearyl Ether (C18E10) | Sodium Salicylate (Hydrotrope) | 3.0 m concentration | Substantially lowered |
Note: Data for Polyoxyl 10 Stearyl Ether is included as a relevant example of a C18-chain surfactant.[7]
Experimental Protocols
Protocol 1: Determination of Krafft Point by Conductivity Measurement
Objective: To determine the Krafft point of a this compound solution by measuring the change in electrical conductivity with temperature.
Materials:
-
This compound
-
Deionized water
-
Conductivity meter with a temperature probe
-
Stirring hot plate
-
Magnetic stirrer bar
-
Beaker or jacketed vessel
-
Thermometer
Methodology:
-
Prepare an aqueous solution of this compound at a concentration above its expected CMC (e.g., 1 wt%).
-
Cool the solution in a refrigerator (e.g., at 4-5°C) for several hours or overnight until the this compound precipitates, forming a cloudy suspension.
-
Place the vessel containing the suspension on the stirring hot plate and add the magnetic stirrer bar.
-
Immerse the conductivity probe and a thermometer into the suspension, ensuring they do not touch the bottom or sides of the vessel.
-
Begin stirring at a constant, moderate speed.
-
Gently heat the suspension at a slow, controlled rate (e.g., 1°C every 5-10 minutes) to ensure thermal equilibrium.
-
Record the conductivity and temperature at regular intervals (e.g., every 1°C).
-
Plot the conductivity (y-axis) as a function of temperature (x-axis).
-
The Krafft point is identified as the temperature at which there is a sharp increase in the slope of the conductivity curve. This change indicates the rapid formation of micelles and a significant increase in the number of charge carriers (ions) in the solution.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for addressing high Krafft point issues.
Mechanism of Krafft Point Depression by a Co-surfactant
Caption: Co-surfactants disrupt crystal packing, lowering the Krafft point.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
Methods for lowering the Krafft point of choline stearate with excess choline hydroxide
This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for lowering the Krafft point of choline stearate, with a particular focus on the use of excess choline hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is the Krafft point and why is it important for this compound formulations?
A1: The Krafft point is the temperature at which the solubility of a surfactant, such as this compound, becomes equal to its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists predominantly in a crystalline or hydrated solid form with limited solubility. Above the Krafft point, there is a sharp increase in solubility as micelles begin to form. For drug delivery and other applications, a lower Krafft point is often desirable to ensure the surfactant is in its active, micellar form at or below physiological temperatures. The Krafft point of this compound is approximately 40°C.
Q2: How does adding excess choline hydroxide lower the Krafft point of this compound?
A2: Adding excess choline hydroxide increases the pH of the this compound solution. Stearic acid is a weak acid, and in a neutral solution, a fraction of the stearate molecules can become protonated, forming stearic acid. This less soluble species can raise the Krafft point. By increasing the concentration of hydroxide ions (OH⁻) from the excess choline hydroxide, the equilibrium is shifted towards the fully deprotonated, more soluble stearate anion. This increased solubility of the surfactant monomer leads to a depression of the Krafft point, allowing micelles to form at a lower temperature. At a pH of 10 or higher, the carboxylate headgroups are generally fully deprotonated, which enhances micelle formation and stability due to ionic repulsion between the headgroups.[1]
Q3: What is the expected quantitative effect of excess choline hydroxide on the Krafft point of this compound?
Q4: Are there any alternative methods to lower the Krafft point of this compound?
A4: Yes, other strategies to lower the Krafft point of long-chain surfactants include:
-
Adding co-surfactants: The presence of a more water-soluble surfactant can disrupt the crystal lattice of this compound, leading to a lower Krafft point of the mixture.
-
Introducing unsaturation: Using an unsaturated fatty acid like oleic acid instead of stearic acid will significantly lower the Krafft point due to the kink in the hydrocarbon chain, which hinders efficient packing into a crystal lattice.
-
Altering the counterion: While this inquiry focuses on choline, using other bulky organic counterions can also lead to a lower Krafft point compared to simple inorganic ions like sodium.
Troubleshooting Guides
Troubleshooting Krafft Point Measurement
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible Krafft point values | 1. Inhomogeneous sample. 2. Heating/cooling rate is too fast. 3. Contamination of the sample. 4. Insufficient equilibration time at each temperature. | 1. Ensure the sample is thoroughly mixed before and during the measurement. Use a magnetic stirrer if possible. 2. Use a slow, controlled heating and cooling rate (e.g., 0.5-1°C/minute) to allow the system to reach equilibrium. 3. Use high-purity water and reagents. Clean all glassware meticulously. 4. Allow the sample to stabilize at each temperature for a few minutes before taking a reading. |
| Difficulty in visually determining the Krafft point | The transition from cloudy to clear (or vice versa) is not sharp. | Use an instrumental method like turbidimetry or conductometry for a more precise determination. Plot the turbidity or conductivity against temperature; the Krafft point is identified by a sharp change in the slope of the curve. |
| Precipitation occurs at a temperature other than the expected Krafft point | 1. Presence of impurities or salts that affect solubility. 2. Incorrect pH of the solution. | 1. Analyze the purity of the this compound and other components. Purify if necessary. 2. Carefully control and measure the pH of the solution, especially when working with excess choline hydroxide. |
Troubleshooting this compound Solution Preparation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve | 1. The temperature is below the Krafft point. 2. Insufficient solvent. 3. The pH is too low, leading to the formation of insoluble stearic acid. | 1. Heat the solution above the expected Krafft point (e.g., >40°C for pure this compound) with stirring. 2. Ensure the concentration is not above the solubility limit at the given temperature. 3. Adjust the pH with choline hydroxide to ensure complete ionization of the stearic acid. |
| The solution is hazy or opalescent even above the Krafft point | Presence of insoluble impurities or formation of liquid crystalline phases. | 1. Filter the solution while hot. 2. Consult a phase diagram if available, or systematically vary the concentration and temperature to identify different phase regions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound through the neutralization of stearic acid with choline hydroxide.
Materials:
-
Stearic acid (high purity)
-
Choline hydroxide solution (e.g., 45 wt. % in methanol or an aqueous solution)
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve a known molar amount of stearic acid in a suitable solvent like ethanol in a round-bottom flask.
-
While stirring, slowly add an equimolar amount of choline hydroxide solution to the stearic acid solution.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure the neutralization reaction is complete.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is this compound. Dry the product under vacuum to remove any residual solvent or water.
-
Characterize the product using techniques such as FTIR and NMR to confirm its identity and purity.
Protocol 2: Determination of Krafft Point by Turbidity Measurement
This protocol outlines the determination of the Krafft point by observing the change in turbidity of the surfactant solution with temperature.
Materials:
-
This compound solution of a known concentration (typically 1 wt. %)
-
Temperature-controlled water bath or heating block with a transparent sample holder
-
Turbidimeter or a spectrophotometer capable of measuring absorbance/transmittance
-
Magnetic stirrer and stir bar
-
Calibrated thermometer
Procedure:
-
Prepare a 1 wt. % solution of this compound in deionized water. If investigating the effect of excess choline hydroxide, prepare the solution with the desired molar ratio of choline hydroxide to this compound.
-
Place the solution in a transparent cuvette or test tube with a small magnetic stir bar.
-
Place the sample in the temperature-controlled apparatus.
-
Begin stirring the solution at a constant, gentle rate.
-
Slowly cool the sample until it becomes visibly turbid or precipitates.
-
Gradually heat the sample at a slow, controlled rate (e.g., 0.5°C/minute) while continuously monitoring the turbidity.
-
Record the turbidity (or absorbance/transmittance) and the corresponding temperature at regular intervals.
-
The Krafft point is the temperature at which a sharp decrease in turbidity is observed, indicating the dissolution of the solid phase and the formation of a clear solution.
-
Plot turbidity as a function of temperature. The inflection point of the curve corresponds to the Krafft point.
Visualizations
Caption: Logical relationship between temperature, Krafft point, and the state of the surfactant.
Caption: Experimental workflow for determining the Krafft point by turbidity measurement.
Caption: Simplified overview of the roles of choline in cellular signaling. Note that a direct signaling role for this compound micelles is not established.
References
Stability issues of choline stearate in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of choline stearate in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is hydrolysis. This compound is an ester formed from choline (an alcohol) and stearic acid (a carboxylic acid). In the presence of water, particularly under acidic or basic conditions, this ester bond can break, leading to the degradation of the molecule into its constituent parts: choline and stearic acid.
Q2: How does pH affect the stability of this compound?
A2: The pH of the medium significantly impacts the stability of this compound.
-
Acidic Conditions (pH < 7): In acidic media, the ester linkage of this compound is susceptible to acid-catalyzed hydrolysis. This reaction is generally reversible.[1]
-
Basic Conditions (pH > 7): In basic media, this compound undergoes base-catalyzed hydrolysis, also known as saponification. This reaction is typically irreversible and results in the formation of choline and a salt of stearic acid (a soap).[1][2]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at neutral pH, but the rate is generally much slower compared to acidic or basic conditions. For many esters, the pH of maximum stability is in the weakly acidic range (around pH 5-7).
Q3: What are the degradation products of this compound?
A3: The degradation of this compound via hydrolysis yields two primary products:
-
Choline: A water-soluble quaternary ammonium compound.
-
Stearic Acid: A long-chain saturated fatty acid, which is poorly soluble in water. Under basic conditions, it will exist as a stearate salt (e.g., sodium stearate), which is a soap.
Q4: Can temperature affect the stability of this compound?
A4: Yes, temperature is a critical factor. The rate of hydrolysis, both acid- and base-catalyzed, increases with temperature. Therefore, storing this compound solutions at elevated temperatures will accelerate its degradation. Forced degradation studies often utilize elevated temperatures (e.g., 40-80°C) to predict long-term stability.
Q5: Are there analytical methods to monitor the stability of this compound?
A5: Yes, several analytical techniques can be used. High-Performance Liquid Chromatography (HPLC) is a common and effective method. Due to the lack of strong UV chromophores in choline and stearic acid, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are well-suited for the simultaneous quantification of this compound, choline, and stearic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected precipitation in the formulation. | Degradation of this compound into stearic acid, which has low aqueous solubility. | 1. Analyze the precipitate to confirm its identity (e.g., via FTIR or melting point). 2. Re-evaluate the pH of your formulation; a shift towards acidic or basic conditions may have accelerated hydrolysis. 3. Consider the storage temperature and duration. Lowering the temperature can slow down degradation. |
| Loss of assay of this compound over time. | Chemical degradation via hydrolysis. | 1. Perform a stability study at different pH values to determine the optimal pH for your formulation. 2. Investigate the effect of temperature on stability to establish appropriate storage conditions. 3. Quantify the appearance of degradation products (choline and stearic acid) to confirm the degradation pathway. |
| Inconsistent results in bioassays or functional tests. | Degradation of the active ingredient, this compound, leading to a lower effective concentration. | 1. Implement a stability-indicating analytical method (e.g., HPLC-CAD/ELSD) to monitor the purity of your this compound stock solutions and formulations. 2. Prepare fresh solutions for critical experiments. 3. Review the pH and buffer components of your assay medium for potential incompatibilities. |
| Difficulty in dissolving this compound. | This compound can be challenging to dissolve in purely aqueous media. | 1. Consider the use of co-solvents or surfactants to improve solubility. 2. Gentle heating and agitation can aid dissolution, but be mindful of potential degradation at elevated temperatures. |
Data Presentation
Table 1: Representative Degradation of this compound at 50°C
| pH | Time (days) | This compound (%) | Choline (%) | Stearic Acid (%) |
| 2.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 85.2 | 14.8 | 14.8 | |
| 14 | 72.1 | 27.9 | 27.9 | |
| 5.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 98.5 | 1.5 | 1.5 | |
| 14 | 96.9 | 3.1 | 3.1 | |
| 7.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 97.3 | 2.7 | 2.7 | |
| 14 | 94.8 | 5.2 | 5.2 | |
| 9.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 78.9 | 21.1 | 21.1 | |
| 14 | 60.5 | 39.5 | 39.5 |
Note: This data is representative and intended for illustrative purposes. Actual degradation rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC system with CAD or ELSD detector
-
pH meter
-
Temperature-controlled oven/water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at 60°C.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC-CAD/ELSD Method for Quantification
Objective: To simultaneously quantify this compound and its degradation products (choline and stearic acid).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD/ELSD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's recommendations.
Sample Preparation:
-
Dilute samples from the forced degradation study with the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare calibration curves for this compound, choline, and stearic acid using reference standards.
-
Calculate the concentration of each component in the samples based on the respective calibration curves.
Visualizations
Caption: Degradation pathways of this compound in acidic and basic media.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing Choline Stearate Concentration for Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of choline stearate for efficient micelle formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
A1: The Critical Micelle Concentration (CMC) is the specific concentration at which individual surfactant molecules (monomers), like this compound, begin to self-assemble into larger aggregates called micelles. Below the CMC, this compound exists primarily as monomers. Above the CMC, any additional surfactant molecules will preferentially form micelles. This is a critical parameter because the formation of micelles is often essential for applications such as drug delivery, where the hydrophobic core of the micelle can encapsulate poorly water-soluble drugs.
Q2: What is a typical CMC value for stearate-based surfactants?
A2: The CMC of stearate-based surfactants is influenced by factors such as the counter-ion, temperature, and the ionic strength of the medium. For sodium stearate, a close analog to this compound, the CMC has been determined to be approximately 0.95 mM at 25°C (298.15 K).[1] Since the influence of the cation on the CMC of long-chain fatty acid soaps is generally minor, this value serves as a good starting point for this compound experiments.
Q3: How does temperature affect the CMC of this compound?
A3: For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum value and then increasing.[2] However, for choline carboxylates, the CMC is not significantly affected by temperature changes between 25°C and 40°C. One study on sodium stearate showed a slight increase in CMC with increasing temperature in the 25°C to 45°C range.[1][3]
Q4: What is the effect of ionic strength on the CMC of this compound?
A4: Increasing the ionic strength of the solution by adding electrolytes (salts) will decrease the CMC of ionic surfactants like this compound.[4][5] This is because the added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles.
Q5: How does pH impact the micelle formation of this compound?
A5: this compound is the salt of a weak acid (stearic acid). Therefore, the pH of the solution is a critical factor. At lower pH values (acidic conditions), the stearate anion can become protonated to form stearic acid. Stearic acid is poorly water-soluble and does not form micelles effectively. This can lead to precipitation and a loss of surfactant properties. It is crucial to maintain a sufficiently alkaline pH to ensure that the stearate remains in its anionic, micelle-forming state.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the determination of the Critical Micelle Concentration (CMC) of this compound.
Inconsistent or Non-reproducible CMC Values
| Potential Cause | Recommended Solution |
| Impure this compound: Contaminants, especially other surface-active molecules, can significantly alter the apparent CMC. | Ensure the purity of your this compound. If necessary, purify the compound before use. |
| Temperature Fluctuations: Even small variations in temperature during the experiment can shift the CMC. | Use a thermostatically controlled water bath to maintain a constant and uniform temperature throughout the experiment.[2] |
| Inaccurate Concentration Preparation: Errors in preparing the stock solution or subsequent dilutions will lead to incorrect CMC values. | Use calibrated analytical balances and volumetric flasks for solution preparation. Perform serial dilutions carefully. |
| Equilibration Time: Surfactant molecules require time to reach equilibrium at the surface/interface and in the bulk solution. | Allow sufficient time for the solution to equilibrate at each concentration before taking a measurement. |
Issues with Specific CMC Determination Methods
| Method | Problem | Troubleshooting Steps |
| Surface Tension | Minimum in Surface Tension Curve: The presence of highly surface-active impurities can cause a dip in the surface tension plot before the CMC, making the breakpoint difficult to determine.[8] | Purify the this compound. If purification is not possible, the CMC is determined from the intersection of the two linear portions of the curve, ignoring the minimum. |
| Slow Equilibration: Long-chain surfactants like stearates can take a long time to reach equilibrium surface tension. | Allow for longer equilibration times for each measurement. Consider using automated tensiometers that can monitor surface tension over time. | |
| Precipitation at Low pH: If the solution is not sufficiently basic, stearic acid may precipitate, affecting surface tension readings. | Ensure the pH of your solutions is maintained in the alkaline range to keep the stearate in its soluble, ionic form.[6] | |
| Conductivity | No Sharp Breakpoint: The transition at the CMC might be gradual, making it difficult to pinpoint the exact concentration.[9] | Use a first-derivative plot of conductivity versus concentration to more clearly identify the inflection point corresponding to the CMC. |
| Probe Polarization: This can occur with two-electrode probes and lead to inaccurate readings.[10] | Use a four-ring conductivity probe to minimize polarization effects. Ensure the probe is not too close to the walls or bottom of the measurement vessel.[10] | |
| Contamination of Calibration Standards: Conductivity standards are not buffered and can be easily contaminated.[10] | Rinse the conductivity probe with a small amount of the standard before immersing it for calibration. Use fresh standards.[10] | |
| Fluorescence Spectroscopy (using a probe like pyrene) | Probe Influencing Micellization: The fluorescent probe itself can partition into the pre-micellar aggregates and influence the CMC. | Use the lowest possible concentration of the fluorescent probe that still provides a good signal-to-noise ratio. |
| Scattering from Precipitate: If this compound precipitates due to low pH or temperature, it can cause light scattering that interferes with the fluorescence signal. | Visually inspect the solutions for any turbidity. Ensure the pH and temperature are appropriate to maintain the solubility of the surfactant. |
Experimental Protocols
Determination of CMC by Surface Tension Method
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
This compound
-
High-purity water
-
Calibrated glassware (volumetric flasks, pipettes)
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Maintain the temperature of the sample solutions using the water bath.
-
Measure the surface tension of each solution, starting from the most dilute and proceeding to the most concentrated.
-
Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot.
Determination of CMC by Conductivity Method
This method is suitable for ionic surfactants like this compound. The specific conductivity of the solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases due to the lower mobility of the micelles compared to the free monomers.
Materials:
-
Conductivity meter with a temperature sensor
-
Conductivity cell (preferably a four-ring probe)
-
This compound
-
High-purity water with low conductivity
-
Calibrated glassware
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions, similar to the surface tension method.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Equilibrate the sample solutions to the desired temperature in the water bath.
-
Measure the specific conductivity of each solution, starting with the pure solvent and progressing to the most concentrated solution.
-
Plot the specific conductivity (in µS/cm) as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The CMC is the concentration at which the break in the plot occurs. For a more precise determination, plot the first derivative of conductivity with respect to concentration. The peak of the derivative plot corresponds to the CMC.
Data Presentation
Table 1: Critical Micelle Concentration of Stearate Soaps under Different Conditions
| Surfactant | Temperature (°C) | Ionic Strength (mM NaCl) | CMC (mM) | Reference |
| Sodium Stearate | 25 | 0 | ~0.95 | [1] |
| Sodium Stearate | 35 | 0 | - | [1] |
| Sodium Stearate | 45 | 0 | - | [1] |
| Generic Ionic Surfactant | 25 | 10 | Decreased | [4] |
| Generic Ionic Surfactant | 25 | 50 | Further Decreased | [4] |
Note: The CMC of this compound is expected to be similar to that of sodium stearate. The effect of ionic strength is qualitative, indicating the general trend of a decrease in CMC with added salt.
Visualizations
Caption: Experimental workflow for determining the CMC of this compound.
Caption: Schematic of micelle formation above the critical micelle concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ionization and cation selectivity on the expansion of stearic acid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blog.hannainst.com [blog.hannainst.com]
Technical Support Center: Troubleshooting Phase Separation in Choline Stearate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing phase separation in choline stearate emulsions. The information is presented in a clear question-and-answer format to directly address common issues encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a cationic surfactant, specifically a quaternary ammonium salt, used as an emulsifying agent in cosmetic and pharmaceutical formulations.[] Its amphiphilic nature, with a hydrophilic choline headgroup and a lipophilic stearate tail, allows it to reduce the interfacial tension between oil and water, thereby stabilizing emulsion droplets.[2]
Q2: What are the common signs of instability in my this compound emulsion?
The primary sign of instability is phase separation, which can manifest in several ways:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion due to density differences.
-
Sedimentation: The settling of the dispersed phase to the bottom, which is the opposite of creaming.
-
Flocculation: The clumping together of droplets without merging.
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, which eventually leads to a complete separation of the oil and water phases.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones over time.
Q3: My this compound emulsion is separating. What are the most likely causes?
Phase separation in this compound emulsions can be attributed to several factors:
-
Inadequate Emulsifier Concentration: Insufficient this compound will result in incomplete coverage of the oil droplets, leading to coalescence.
-
Incorrect pH: The pH of the aqueous phase can affect the charge on the emulsion droplets. For cationic emulsions like those stabilized with this compound, a decrease in pH can lead to a reduction in the positive surface charge, diminishing the electrostatic repulsion between droplets and causing aggregation.
-
High Temperature: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence. It can also affect the solubility and performance of the emulsifier. This compound has a relatively high Krafft point, meaning it has poor solubility in water at room temperature, which is a critical factor to consider during formulation.[2]
-
Inappropriate Oil-to-Water Ratio: An excessively high concentration of the dispersed phase can lead to droplet crowding and instability.
-
Ineffective Homogenization: If the initial droplet size is too large or the size distribution is too broad, the emulsion will be more susceptible to creaming and coalescence.
Troubleshooting Guide
Problem: My emulsion shows signs of creaming or sedimentation.
-
Question: Have you optimized the viscosity of the continuous phase?
-
Answer: Increasing the viscosity of the continuous (aqueous) phase can slow down the movement of the dispersed (oil) droplets, thereby reducing the rate of creaming or sedimentation. Consider adding a viscosity-modifying agent like a hydrophilic polymer (e.g., xanthan gum, carbomer) to the aqueous phase.
-
-
Question: Was the homogenization process sufficient to produce small, uniform droplets?
-
Answer: According to Stokes' Law, the rate of creaming is proportional to the square of the droplet radius. Therefore, reducing the droplet size through more effective homogenization (e.g., higher speed, longer duration, or using a high-pressure homogenizer) can significantly improve stability.
-
Problem: I am observing flocculation and coalescence in my emulsion.
-
Question: Is the concentration of this compound optimal?
-
Answer: An insufficient amount of emulsifier will not provide an adequate protective layer around the oil droplets. Try incrementally increasing the concentration of this compound in your formulation.
-
-
Question: What is the pH of your emulsion's aqueous phase?
-
Answer: For cationic emulsions, maintaining a pH that ensures a sufficiently high positive zeta potential is crucial for stability. A zeta potential of at least +30 mV is generally recommended to ensure strong electrostatic repulsion between droplets. Measure the pH and adjust if necessary. Avoid pH levels that could neutralize the positive charge of the choline headgroup.
-
-
Question: Are there any electrolytes in your formulation that could be causing issues?
-
Answer: High concentrations of certain electrolytes can compress the electrical double layer around the droplets, reducing the electrostatic repulsion and leading to flocculation. If possible, reduce the electrolyte concentration or choose electrolytes that have a lesser impact on the stability of cationic emulsions.
-
Quantitative Data on Formulation Parameters
The following table provides representative data illustrating the influence of key formulation parameters on the stability of a hypothetical oil-in-water (O/W) emulsion stabilized with this compound. This data is intended to demonstrate expected trends, as specific quantitative data for this compound emulsions is limited in publicly available literature.
| Formulation ID | This compound Conc. (% w/w) | Oil/Water Ratio | pH | Temperature (°C) | Initial Droplet Size (nm) | Droplet Size after 30 days (nm) | Initial Zeta Potential (mV) | Observation of Phase Separation after 30 days |
| CS-1 | 1.0 | 20:80 | 6.5 | 25 | 450 | > 1000 | +25 | Significant Coalescence |
| CS-2 | 2.5 | 20:80 | 6.5 | 25 | 250 | 280 | +40 | Stable |
| CS-3 | 5.0 | 20:80 | 6.5 | 25 | 180 | 190 | +55 | Stable |
| CS-4 | 2.5 | 40:60 | 6.5 | 25 | 350 | 600 | +38 | Moderate Flocculation |
| CS-5 | 2.5 | 20:80 | 4.0 | 25 | 260 | 750 | +15 | Significant Coalescence |
| CS-6 | 2.5 | 20:80 | 6.5 | 40 | 255 | 500 | +35 | Slight Creaming |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
-
Preparation of Phases:
-
Aqueous Phase: Dissolve this compound and any water-soluble additives in deionized water. Heat the mixture to 75-80°C with continuous stirring until all components are fully dissolved.
-
Oil Phase: Combine the oil and any oil-soluble components in a separate vessel. Heat the oil phase to 75-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-8,000 rpm) for 5-10 minutes.
-
For smaller droplet sizes, further process the coarse emulsion using a high-pressure homogenizer.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Protocol 2: Droplet Size and Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for analysis to avoid multiple scattering effects.
-
Droplet Size Analysis:
-
Use a Dynamic Light Scattering (DLS) instrument to measure the Z-average particle size and the Polydispersity Index (PDI).
-
Equilibrate the sample to the desired temperature (e.g., 25°C) before measurement.
-
Perform at least three measurements and report the average value.
-
-
Zeta Potential Analysis:
-
Use a Laser Doppler Velocimetry (LDV) based instrument to measure the zeta potential.
-
Ensure the sample is properly diluted in an appropriate medium (typically deionized water) and that there are no air bubbles in the measurement cell.
-
Perform the measurement at a controlled temperature.
-
Protocol 3: Accelerated Stability Testing
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3,000 rpm) for a set duration (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation or creaming.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to a series of temperature cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours).
-
After a predetermined number of cycles (e.g., 3-5), visually inspect the emulsion for any signs of instability and re-characterize the droplet size and PDI.
-
Visualizations
References
Impact of temperature on choline stearate surfactant performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the performance of choline stearate as a surfactant. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties as a surfactant?
This compound is a cationic surfactant, classified as a quaternary ammonium salt.[1][] Its structure consists of a hydrophilic choline headgroup and a lipophilic stearate tail, making it an amphiphilic molecule with surface-active properties.[1] At room temperature, it is a white to off-white crystalline powder.[1] A critical property of this compound is its poor solubility in water at lower temperatures.[1]
Q2: How does temperature affect the solubility and surfactant performance of this compound?
Temperature is a critical factor in the performance of this compound due to its Krafft point. The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration (CMC), and it is the minimum temperature for micelle formation.[1] For this compound, the Krafft point is 40°C.[1] Below this temperature, the surfactant is largely insoluble in water and will not form micelles, limiting its effectiveness.[1] Above 40°C, its solubility increases significantly, allowing it to form micelles and function as a surfactant.[1]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and how is it affected by temperature?
Q4: What are some potential applications of this compound in research and drug development?
This compound and similar choline-based surfactants are of interest due to their biocompatibility and potential for use in various formulations.[3][4] They can be used as emulsifiers and are being explored in drug delivery systems.[][5] Their temperature-sensitive nature can also be leveraged in designing thermally responsive formulations.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous formulation at room temperature.
-
Cause: You are likely operating below the Krafft point of this compound, which is 40°C.[1] Below this temperature, its aqueous solubility is very low.[1]
-
Solution: Heat the aqueous solution to above 40°C while stirring to dissolve the this compound. The solution should become clear or translucent, indicating dissolution and the formation of micelles.
Issue 2: My formulation containing this compound is cloudy or has precipitated after cooling.
-
Cause: If the formulation is cooled below the Krafft point (40°C), the this compound will crystallize out of the solution, leading to cloudiness or precipitation.[1]
-
Solution:
-
Re-heat the formulation to above 40°C to redissolve the surfactant.
-
For your application, ensure that the storage and use temperature of the formulation remains above the Krafft point.
-
If the formulation must be stable at lower temperatures, consider adding co-solvents or other excipients that may lower the Krafft point, though this would require further formulation development and testing.
-
Issue 3: I am observing inconsistent surfactant performance in my experiments.
-
Cause: Small variations in ambient temperature, especially around the Krafft point, can lead to significant changes in the concentration of dissolved surfactant and, therefore, its performance.
-
Solution:
-
Perform all experiments in a temperature-controlled environment (e.g., a water bath or incubator) set to a stable temperature above 40°C.
-
Always pre-heat your aqueous phase to the desired experimental temperature before adding and dissolving the this compound.
-
Monitor and record the temperature throughout your experiment to ensure consistency.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Type | Cationic Surfactant | [1] |
| Molecular Formula | C₂₃H₄₈NO₂⁺ | [1] |
| Molecular Weight | 370.6 g/mol | [1] |
| Aqueous Solubility | Poor at room temperature | [1] |
| Krafft Point | 40°C | [1] |
Table 2: General Influence of Temperature on Cationic Surfactant Properties (Illustrative)
| Temperature Range | Effect on CMC | Effect on Surface Tension | Performance Considerations for this compound |
| Below Krafft Point (<40°C) | Micelles do not form | High (surfactant is not dissolved) | Ineffective as a surfactant. |
| Slightly Above Krafft Point | Decreases with increasing temperature | Decreases significantly as surfactant dissolves | Performance improves with increasing temperature. |
| Optimal Temperature Range | Reaches a minimum value | Reaches a minimum value | Optimal surfactant performance. |
| High Temperatures | Increases with increasing temperature | May remain low or slightly increase | Potential for decreased efficiency and thermal degradation at very high temperatures. |
Note: This table illustrates the general behavior of ionic surfactants. The specific optimal temperature range for this compound performance would need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of the Krafft Point of this compound
Objective: To experimentally determine the temperature at which the solubility of this compound increases sharply, indicating the Krafft point.
Materials:
-
This compound
-
Deionized water
-
Temperature-controlled water bath with a magnetic stirrer
-
Conductivity meter or a spectrophotometer
-
Magnetic stir bar
-
Beaker
-
Thermometer
Methodology:
-
Prepare a dispersion of this compound in deionized water at a concentration known to be above its CMC (e.g., 1 wt%).
-
Place the beaker containing the dispersion in the temperature-controlled water bath.
-
Begin stirring the dispersion at a constant, moderate speed.
-
Slowly increase the temperature of the water bath, approximately 1°C every 10-15 minutes, to ensure thermal equilibrium.
-
Monitor the solution's appearance and measure its conductivity or turbidity (absorbance) at each temperature increment.
-
The Krafft point is identified as the temperature at which a sharp increase in conductivity or a sharp decrease in turbidity is observed. This corresponds to the rapid dissolution of the surfactant to form micelles.
-
Plot conductivity/turbidity versus temperature. The inflection point on the curve indicates the Krafft point.
Protocol 2: Particle Size Analysis of a this compound Formulation as a Function of Temperature
Objective: To measure the size of particles (e.g., micelles, nanoemulsion droplets) stabilized by this compound at different temperatures using Dynamic Light Scattering (DLS).
Materials:
-
This compound formulation (e.g., micelles in water, or a nanoemulsion)
-
Dynamic Light Scattering (DLS) instrument with temperature control
-
Appropriate cuvettes for the DLS instrument
Methodology:
-
Prepare the this compound formulation, ensuring the surfactant is fully dissolved by heating above its Krafft point (40°C).
-
Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Pipette the filtered sample into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument's temperature controller to the first desired measurement temperature (e.g., 45°C).
-
Allow the sample to equilibrate at the set temperature for at least 10-15 minutes.
-
Perform the DLS measurement to obtain the average particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
Increase the temperature to the next setpoint (e.g., 50°C, 55°C, etc.) and repeat steps 6 and 7.
-
If investigating stability upon cooling, decrease the temperature in increments, including below the Krafft point, and repeat the measurements.
-
Analyze the data by plotting the average particle size and PDI as a function of temperature.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Buy this compound | 23464-76-8 [smolecule.com]
- 3. Synthesis and characterization of choline-fatty-acid-based ionic liquids: A new biocompatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Choline Stearate Dissolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline stearate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water at room temperature?
A1: this compound has a Krafft point of approximately 40°C. Below this temperature, its solubility in water is very low, and it exists as a crystalline solid rather than forming micelles. For practical dissolution, the temperature of the aqueous solution should be maintained above 40°C.
Q2: Can I use a co-solvent to dissolve this compound at a lower temperature?
A2: Yes, using a co-solvent is the recommended method for dissolving this compound below its Krafft point. An excess of choline hydroxide in the aqueous solution can significantly depress the Krafft point to as low as 14°C, thereby increasing its solubility at or below room temperature.[1][2]
Q3: How does excess choline hydroxide improve the solubility of this compound?
A3: Choline, being a bulky and chaotropic cation, weakly binds to the stearate anion. This weak interaction prevents the efficient packing of the stearate molecules into a crystal lattice, which in turn lowers the energy required for dissolution (lowers the Krafft point). An excess of hydroxide ions (from choline hydroxide) ensures that the stearic acid moiety of this compound remains in its ionized (carboxylate) form, further promoting solubility in water.
Q4: Are there other potential co-solvents for this compound?
A4: While excess choline hydroxide is a well-documented method, other choline-based ionic liquids and deep eutectic solvents (DESs) have shown promise in dissolving poorly soluble drugs and may be applicable to this compound.[3][4] However, for dissolving this compound itself, adjusting the pH with an organic base like choline hydroxide is the most direct approach.
Troubleshooting Guide
Q1: My this compound solution is cloudy or hazy. What should I do?
A1: A cloudy or hazy appearance can indicate several issues:
-
Incomplete Dissolution: The temperature may be too low, or the concentration of this compound may be too high for the given conditions. Try gently heating the solution while stirring. If using choline hydroxide, ensure a sufficient excess is present.
-
Precipitation: If the solution was clear and then became cloudy upon cooling, the temperature has likely dropped below the Krafft point of your specific formulation, causing the this compound to precipitate. Reheat the solution or increase the concentration of the co-solvent (choline hydroxide).
-
Hydrolysis: In aqueous solutions, especially if the pH is not sufficiently alkaline, stearate salts can hydrolyze to form less soluble stearic acid. Ensure the pH of your solution is alkaline by using an excess of choline hydroxide.
Q2: I have followed the protocol, but there are still solid particles in my solution. How can I resolve this?
A2:
-
Increase Mixing/Energy: Ensure adequate stirring or sonication to break up any aggregates and facilitate interaction with the solvent.
-
Increase Temperature: Gradually increase the temperature of the solution (e.g., in 5°C increments) while monitoring for dissolution. Be mindful of the potential for degradation at excessively high temperatures.
-
Adjust Co-solvent Ratio: If using choline hydroxide, a higher molar excess may be required. You can add a small amount of a concentrated choline hydroxide solution to your preparation.
Q3: How can I confirm that my this compound is fully dissolved and stable in the solution?
A3:
-
Visual Inspection: A properly prepared this compound solution should be clear and free of visible particles.
-
Analytical Quantification: The concentration of dissolved this compound can be determined using High-Performance Liquid Chromatography (HPLC). This allows for precise measurement and can also help detect any potential degradation products.
Quantitative Data
The solubility of this compound is highly dependent on temperature and the presence of co-solvents like excess choline hydroxide. The following table summarizes the qualitative and quantitative effects.
| Temperature (°C) | Co-solvent | Molar Ratio (Choline Hydroxide:this compound) | Solubility |
| < 40 | None | - | Very Low / Insoluble |
| ≥ 40 | None | 1:1 | Soluble |
| 14 - 40 | Choline Hydroxide | > 1:1 (Excess) | Soluble[1][2] |
Experimental Protocols
Protocol 1: Dissolving this compound in Water using Heat
-
Preparation: Weigh the desired amount of this compound powder.
-
Dispersion: Disperse the this compound powder in deionized water with constant stirring.
-
Heating: Gently heat the suspension to a temperature above 40°C (e.g., 50-60°C).
-
Dissolution: Continue stirring until the solution becomes clear.
-
Cooling (Optional): If the solution needs to be used at a lower temperature, be aware that precipitation may occur as it cools below the Krafft point.
Protocol 2: Dissolving this compound with Excess Choline Hydroxide (Co-solvent Method)
-
Prepare Choline Hydroxide Solution: Prepare an aqueous solution of choline hydroxide. The concentration will depend on the desired final concentration of this compound and the molar excess of choline hydroxide.
-
Dispersion: Disperse the weighed this compound powder in the choline hydroxide solution at room temperature with continuous stirring.
-
Molar Ratio: Ensure the molar ratio of choline hydroxide to this compound is greater than 1:1. A higher excess will further decrease the Krafft point.
-
Dissolution: Stir until the solution is clear. Gentle warming can expedite the process but may not be necessary depending on the excess of choline hydroxide used.
Protocol 3: Quantification of Dissolved this compound using HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and application.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of an acidifier like formic acid (for MS compatibility) or phosphoric acid.
-
Column: Use a reverse-phase HPLC column, such as a Newcrom R1 or a C18 column.
-
Standard Preparation: Prepare a series of standard solutions of known this compound concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your prepared this compound solution with the mobile phase to a concentration within the range of your standard curve.
-
Injection and Analysis: Inject the prepared standards and sample into the HPLC system.
-
Quantification: Determine the concentration of this compound in your sample by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for dissolving and analyzing this compound.
References
- 1. Solubilisation of stearic acid by the organic base choline hydroxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining the Purification of Synthesized Choline Stearate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification process of synthesized choline stearate. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
Q1: My purified this compound has a yellowish or brownish tint. How can I decolorize it?
A1: The presence of color in your product often indicates residual impurities from the synthesis process. A common and effective method for decolorization is treatment with activated charcoal.
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or a methanol-isopropanol mixture) at an elevated temperature to ensure complete dissolution.
-
Charcoal Addition: Add activated charcoal to the solution (typically 1-5% w/w of the this compound).
-
Heating and Stirring: Heat the mixture with continuous stirring for a defined period (e.g., 30-60 minutes) to allow for the adsorption of color impurities onto the charcoal.
-
Hot Filtration: Perform a hot filtration using a pre-heated funnel and filter paper (e.g., Whatman No. 1) to remove the activated charcoal. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Crystallization and Recovery: Allow the clarified filtrate to cool slowly to induce crystallization. The purified this compound crystals can then be collected by filtration.
Q2: My final product has a persistent "fishy" or amine-like odor. What is the cause and how can I eliminate it?
A2: A fishy odor is a strong indicator of the presence of residual trimethylamine (TMA), a starting material in the synthesis of choline.[1] Purification through recrystallization is a highly effective method to remove TMA and other volatile impurities.[1]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Acetone has been reported as a washing solvent and can be effective for recrystallization.[2] Mixtures of alcohols like methanol and isopropanol can also be effective.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Q3: I am experiencing low yield after the purification process. What are the potential causes and how can I improve it?
A3: Low yield can result from several factors during the purification process. Here are some common causes and solutions:
-
Premature Crystallization: If the product crystallizes during hot filtration (e.g., after activated carbon treatment), you will lose a significant portion of your product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated before filtration. Work quickly to minimize heat loss.
-
-
Incomplete Crystallization: If the product remains dissolved in the mother liquor after cooling, the yield will be low.
-
Solution: Ensure the solution is sufficiently concentrated before cooling. You can also try adding an anti-solvent (a solvent in which this compound is insoluble) to induce further precipitation, but this may affect purity. Seeding the solution with a small crystal of pure this compound can also initiate crystallization.
-
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss.
-
Solution: Optimize each step to be as efficient as possible to minimize the number of required repetitions. For instance, a single, well-executed recrystallization may be more effective than multiple, inefficient ones.
-
Q4: I am having difficulty inducing crystallization of the purified this compound. What techniques can I try?
A4: this compound, being a long-chain ionic liquid, can sometimes be challenging to crystallize. Here are several techniques to induce crystallization:
-
Seeding: Introduce a small crystal of previously purified this compound into the supersaturated solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution in a loosely covered container. This gradually increases the concentration and can lead to the formation of well-defined crystals.
-
Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an anti-solvent) to the solution until it becomes slightly turbid. Then, allow the solution to stand undisturbed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities include unreacted starting materials such as trimethylamine and stearic acid, as well as by-products from the synthesis reaction.[1][2] Residual solvents from the reaction or purification steps can also be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and quantifying impurities.[3] A reverse-phase (RP) HPLC method with a suitable mobile phase, such as acetonitrile and water with an acid modifier like phosphoric acid, can be employed.[3] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Q3: How should I properly dry the purified this compound?
A3: After filtration, the purified this compound crystals should be dried under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent. It is important to ensure the product is completely dry, as residual solvent can affect its physical properties and stability.
Q4: My product is waxy or oily instead of crystalline. What could be the reason?
A4: A waxy or oily consistency can be due to the presence of impurities that inhibit crystallization. It could also be due to the presence of residual solvent. Ensure that all starting materials have fully reacted and that the purification process, particularly the removal of by-products and solvents, is thorough. Further purification by recrystallization may be necessary.
Data Presentation
Table 1: Impact of Recrystallization on Trimethylamine (TMA) Impurity Levels in a Choline Salt
| Purification Stage | TMA Concentration (ppm) | Yield (%) |
| Before Recrystallization | 2 | - |
| After 1st Recrystallization | 1 | 84 |
| After 2nd Recrystallization | < 0.5 (Not Detected) | - |
Data adapted from a study on the purification of choline bitartrate, demonstrating the effectiveness of recrystallization in removing TMA.[4]
Mandatory Visualizations
Caption: General workflow for the purification of synthesized this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. CA2363680A1 - Low odor choline salts - Google Patents [patents.google.com]
- 2. US2774759A - Preparation of choline base and choline salts - Google Patents [patents.google.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. KR20010113698A - Low odor choline salts - Google Patents [patents.google.com]
Validation & Comparative
Choline Stearate vs. Sodium Stearate: A Comparative Analysis of Krafft Points
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of surfactants is paramount for formulation and application success. This guide provides a comparative study of the Krafft points of choline stearate and sodium stearate, supported by experimental data and detailed methodology.
The Krafft point is a critical temperature for surfactants, defining the minimum temperature at which they form micelles and exhibit significant solubility.[1][2][3] Below the Krafft point, the surfactant exists as crystalline solids with limited solubility, rendering it less effective.[1][4] Above this temperature, the solubility of the surfactant markedly increases as it begins to form micelles, which is essential for its function in various applications, including drug delivery systems.[2][5]
Comparative Data of Krafft Points
A key differentiator between this compound and sodium stearate is their respective Krafft points. This compound, with its bulkier and more biocompatible choline headgroup, exhibits a significantly lower Krafft point compared to the more traditional sodium stearate.[6][7] This difference has important implications for their handling and application at or near ambient temperatures.
| Surfactant | Krafft Point (°C) |
| This compound | 40 |
| Sodium Stearate | 71 |
Note: The data presented is compiled from published research.[7][8]
The lower Krafft point of this compound (40 °C) indicates its greater solubility and ability to form micelles at lower temperatures compared to sodium stearate (71 °C).[7][8][9] This property can be particularly advantageous in formulations that are sensitive to high temperatures or where energy efficiency is a consideration.
Experimental Protocol for Krafft Point Determination
The determination of the Krafft point is typically achieved by observing the temperature at which the solubility of a surfactant solution dramatically increases. A common and straightforward method involves visual observation of the solution's clarity upon heating.
Objective: To determine the Krafft point of a surfactant by identifying the temperature at which a 1 wt% aqueous solution becomes clear.
Materials:
-
Surfactant (this compound or Sodium Stearate)
-
Distilled or deionized water
-
Heating apparatus with precise temperature control (e.g., water bath, heating block)
-
Calibrated thermometer or temperature probe
-
Transparent container (e.g., test tube, beaker)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
Procedure:
-
Preparation of Surfactant Solution: Prepare a 1 wt% aqueous solution of the surfactant. For example, dissolve 1 gram of the surfactant in 99 grams of distilled water.
-
Initial Observation: At room temperature, the solution will likely appear cloudy or as a suspension, as it is below the Krafft point of both stearates.
-
Gradual Heating: Place the container with the surfactant solution in the heating apparatus. Begin to heat the solution gradually, ensuring a slow and steady increase in temperature. Continuous stirring is recommended to ensure uniform temperature distribution.
-
Monitoring for Clarity: Continuously monitor the appearance of the solution as the temperature rises.
-
Krafft Point Determination: The Krafft point is the temperature at which the entire solution becomes clear and transparent.[10] This indicates that the surfactant has fully dissolved and started forming micelles.
-
Recording the Temperature: Accurately record the temperature at which this transition to a clear solution occurs. This temperature is the Krafft point of the surfactant under investigation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the Krafft point.
Caption: Experimental workflow for Krafft point determination.
References
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ijset.in [ijset.in]
- 4. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Effect of choline carboxylate ionic liquids on biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Performance Analysis of Choline Stearate and Benzalkonium Chloride as Surfactants
For Immediate Release
This guide provides a detailed performance comparison between choline stearate, a biocompatible ionic liquid surfactant, and benzalkonium chloride (BAC), a widely used quaternary ammonium compound. The analysis focuses on key surfactant properties, antimicrobial efficacy, and cytotoxicity, supported by experimental data to inform researchers, scientists, and drug development professionals in the selection of appropriate surfactants for their formulations.
Overview of Surfactants
This compound represents a class of "green" or biocompatible surfactants derived from naturally occurring compounds, choline and stearic acid. It is gaining interest in pharmaceutical and biomedical applications due to its favorable toxicity profile.
Benzalkonium chloride is a well-established cationic surfactant used extensively as an antimicrobial preservative and disinfectant in pharmaceutical products, including ophthalmic, nasal, and inhaled preparations.[1] However, its use is increasingly scrutinized due to concerns about its cytotoxicity.
Physicochemical Performance Comparison
The fundamental performance of a surfactant is defined by its ability to reduce surface tension and form micelles. These properties are quantified by the critical micelle concentration (CMC) and the surface tension at the CMC.
| Parameter | This compound | Benzalkonium Chloride (BAC) | Significance for Formulation |
| Critical Micelle Concentration (CMC) | ~25 µM (at pH 7.0)¹ | 1.0 - 1.5 mM (in aqueous solution) | A lower CMC indicates higher efficiency; less surfactant is needed to form micelles and achieve maximum surface tension reduction. |
| Surface Tension Reduction | Effectively reduces surface tension, enabling the formation of stable foams. Specific value at CMC is not readily available in literature. | Strong surface tension reduction. | Essential for emulsification, solubilization, and wetting properties. |
| Foam Stability | Can form highly stable foams. Stability is pH-dependent and optimized when a mixture of protonated (stearic acid) and ionized (stearate) molecules exists at the interface, promoting strong intermolecular hydrogen bonds.[2] | Generally produces less stable foam compared to other surfactant classes. | Important for formulations where foaming is either desired (e.g., certain topical applications) or needs to be avoided. |
¹Data for stearoylcarnitine, a structurally analogous compound, used as a close proxy.[3]
Biological Performance Comparison
For pharmaceutical applications, the biological activity of a surfactant—both its desired antimicrobial effects and its undesired cytotoxicity—is of paramount importance.
Antimicrobial Efficacy
Benzalkonium chloride is a potent, broad-spectrum antimicrobial agent.[1] Choline-based surfactants also exhibit antimicrobial properties, with efficacy dependent on their alkyl chain length.[3] Long-chain fatty acids, like stearic acid, when solubilized by choline, have shown effectiveness against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), particularly when used above their CMC.[4]
| Parameter | This compound | Benzalkonium Chloride (BAC) | Significance for Formulation |
| Antimicrobial Activity | Demonstrates activity against pathogenic bacteria, including MRSA.[4] Specific MIC values are not widely reported. | High, broad-spectrum bactericidal and fungicidal activity.[1] | Crucial for the preservation of multi-dose formulations and for use in antiseptic products. |
Cytotoxicity Profile
A major differentiator between the two surfactants is their effect on human cells. Benzalkonium chloride is known to be cytotoxic and can induce apoptosis and necrosis in a dose-dependent manner.[1][5] In contrast, choline-based surfactants are designed for biocompatibility.
| Parameter | This compound | Benzalkonium Chloride (BAC) | Significance for Formulation |
| Cytotoxicity (IC₅₀) | Specific IC₅₀ not readily available, but choline-based surfactants are generally considered biocompatible with low toxicity. | ~1.5 µg/mL (4.4 µM) on human lung epithelial (H358) cells after 24h exposure.[1] | A higher IC₅₀ value indicates lower toxicity and a better safety profile, which is critical for drug formulations, especially those intended for sensitive tissues or long-term use. |
Summary of Performance
-
This compound is a highly efficient surfactant (lower CMC) with promising biocompatibility. Its performance, particularly in foam stability, is tunable via pH. It exhibits antimicrobial properties, positioning it as a potential alternative to traditional preservatives where reduced cytotoxicity is essential.
-
Benzalkonium Chloride is a powerful and effective antimicrobial preservative with strong surface activity. However, its high cytotoxicity is a significant drawback, necessitating careful concentration control and risk-benefit analysis in pharmaceutical formulations.
The choice between these surfactants will ultimately depend on the specific requirements of the formulation. For applications requiring strong, broad-spectrum preservation where cytotoxicity is a manageable risk, BAC remains a viable option. For formulations intended for sensitive applications, long-term use, or where biocompatibility is paramount, this compound presents a compelling and safer alternative.
Experimental Protocols
Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various methods, including surface tensiometry, conductivity, or fluorescence spectroscopy.
Method: Surface Tensiometry (Du Noüy Ring Method)
-
Preparation: Prepare a stock solution of the surfactant in the desired aqueous buffer. Create a series of dilutions with decreasing concentrations.
-
Measurement: For each concentration, measure the surface tension of the solution using a force tensiometer equipped with a platinum Du Noüy ring. Ensure the ring is meticulously cleaned and flamed before each measurement.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot will show a region where surface tension decreases linearly with log C, followed by a plateau. The CMC is the concentration at which the inflection point occurs, determined by the intersection of the two linear portions of the curve.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed human cell lines (e.g., H358, HaCaT, or relevant cell type) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the surfactant in a complete cell culture medium. Remove the old medium from the cells and add the surfactant-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the surfactant concentration and use a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Experimental workflow for determining surfactant cytotoxicity using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Choline-Based Surfactants and Imidazolium-Based Ionic Liquids
For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount. This guide provides an objective comparison of two distinct classes of compounds: choline-based surfactants and imidazolium-based ionic liquids (ILs). By presenting key experimental data on cytotoxicity, hemolytic activity, and protein denaturation, this document aims to inform the selection of appropriate molecules for pharmaceutical and biomedical applications.
Choline-based surfactants, derived from the essential nutrient choline, are often perceived as biocompatible alternatives to traditional surfactants. In contrast, imidazolium-based ionic liquids, while versatile in various applications, have raised concerns regarding their potential toxicity. This guide delves into the experimental evidence to provide a data-driven comparison of their biocompatibility profiles.
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from various studies, offering a direct comparison of the cytotoxic and hemolytic effects of these two classes of compounds.
Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. In this context, it reflects the concentration at which 50% of cells are killed. Lower IC50 values indicate higher cytotoxicity.
| Compound Type | Compound | Cell Line | IC50 (µM) | Reference |
| Choline-Based Surfactant | Choline Lauryl Sulfate | HaCaT (Human Keratinocytes) | >1000 | [1](--INVALID-LINK--) |
| Choline-Based Surfactant | Stearoylcholine | A549 (Human Lung Carcinoma) | ~50 | |
| Choline-Based Surfactant | Oleoylcholine | MCF-7 (Human Breast Adenocarcinoma) | Dose-dependent | |
| Imidazolium-Based IL | [C2mim][Br] | HaCaT (Human Keratinocytes) | ~500 | [1](--INVALID-LINK--) |
| Imidazolium-Based IL | [C4mim][Br] | HaCaT (Human Keratinocytes) | ~200 | [1](--INVALID-LINK--) |
| Imidazolium-Based IL | [C6mim][Br] | HaCaT (Human Keratinocytes) | ~50 | [1](--INVALID-LINK--) |
| Imidazolium-Based IL | 1-decyl-3-methylimidazolium chloride | Caco-2 (Human Epithelial Colorectal Adenocarcinoma) | <100 |
Hemolytic Activity Data (HC50)
The half-maximal hemolytic concentration (HC50) is the concentration of a substance that causes 50% hemolysis of red blood cells. Lower HC50 values indicate a greater potential to damage cell membranes.
| Compound Type | Compound | HC50 (µM) | Reference |
| Choline-Based Surfactant | C10ECholBr | >2500 | [2](--INVALID-LINK--) |
| Choline-Based Surfactant | C12ECholBr | 232 ± 2 | [2](--INVALID-LINK--) |
| Choline-Based Surfactant | C14ECholBr | 56 ± 1 | [2](--INVALID-LINK--) |
| Imidazolium-Based IL | [C8C1Im][CF3SO3] | >13,697 (at which hemolysis is ≤ 3.15%) | [3](--INVALID-LINK--) |
| Imidazolium-Based IL | Other tested imidazolium-based FILs | MIC concentration associated with >50% hemolysis | [3](--INVALID-LINK--) |
Protein Denaturation Data
Protein denaturation involves the loss of the native three-dimensional structure of a protein, which can lead to loss of function and potential toxicity. Circular dichroism is a common technique to assess changes in protein secondary structure.
| Compound Type | Compound | Protein | Observation | Reference |
| Imidazolium-Based IL | [C14MIM][Cl] | Bovine Serum Albumin (BSA) | Decrease in α-helix content to 48.1% at a 150 molar ratio.[4] | |
| Imidazolium-Based IL | [C12MIM][Cl] | Bovine Serum Albumin (BSA) | Decrease in α-helix content to 52.3% at a 300 molar ratio.[4] | |
| Imidazolium-Based IL | [C10MIM][Cl] | Bovine Serum Albumin (BSA) | Decrease in α-helix content to 54.6% at a 50 molar ratio.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to generate the biocompatibility data.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (choline-based surfactant or imidazolium-based IL) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Hemolytic Activity Assay
This assay determines the ability of a compound to lyse red blood cells (RBCs), leading to the release of hemoglobin.
-
RBC Preparation: Obtain fresh red blood cells (e.g., from rabbit or human blood) and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).
-
Compound Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the test compound. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant, containing the released hemoglobin, to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control and determine the HC50 value from the concentration-response curve.
Protein Denaturation Assay (Circular Dichroism Spectroscopy)
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. Changes in the CD spectrum can indicate denaturation.
-
Sample Preparation: Prepare solutions of the protein (e.g., Bovine Serum Albumin) in a suitable buffer. Prepare a series of solutions containing the protein and varying concentrations of the test compound.
-
CD Spectra Acquisition: Record the CD spectra of the samples in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter. This region is sensitive to the protein's secondary structure (α-helices, β-sheets, random coils).
-
Data Analysis: Analyze the changes in the CD spectra as a function of the test compound's concentration. A decrease in the characteristic signals for α-helices (negative bands around 208 and 222 nm) and β-sheets (negative band around 218 nm) can indicate protein unfolding. Deconvolution algorithms can be used to quantify the percentage of each secondary structure element.
Visualizing Cellular Impact and Experimental Design
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway associated with imidazolium-based IL-induced cytotoxicity.
Conclusion
The experimental data compiled in this guide indicates that choline-based surfactants generally exhibit a higher degree of biocompatibility compared to imidazolium-based ionic liquids. This is evidenced by their higher IC50 and HC50 values, suggesting lower cytotoxicity and hemolytic activity. The cytotoxicity of imidazolium-based ILs appears to be significantly influenced by the length of their alkyl chain, with longer chains leading to increased toxicity.
While imidazolium-based ILs have been shown to induce protein denaturation, further quantitative studies are needed to draw a direct and comprehensive comparison with choline-based surfactants in this regard. The mechanism of toxicity for imidazolium-based ILs has been linked to the induction of apoptosis via the mitochondrial pathway. The specific signaling pathways affected by choline-based surfactants require more detailed investigation.
For drug development professionals and researchers, this guide underscores the importance of careful consideration and empirical testing when selecting excipients. While choline-based surfactants present a promising biocompatible profile, the specific formulation and application will ultimately dictate the most suitable choice. The provided experimental protocols offer a foundation for conducting such critical biocompatibility assessments.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Unveiling the Three-Step Model for the Interaction of Imidazolium-Based Ionic Liquids on Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helix formation upon acidification of protein-dodecyl sulfate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Characterizing Choline Stearate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with choline stearate, a comprehensive understanding of its physicochemical properties is paramount. The selection of appropriate analytical techniques is critical for quality control, formulation development, and regulatory compliance. This guide provides a comparative overview of key analytical methods for the characterization of this compound, complete with experimental protocols and data presentation to aid in methodological selection.
Executive Summary of Analytical Techniques
This compound, an ester formed from choline and stearic acid, can be effectively characterized using a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation and quantification. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural elucidation and molecular weight information. Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), reveals insights into its thermal properties and stability. Finally, microscopic methods such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer visualization of the material's morphology and particle characteristics.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. The choice of stationary phase and detector is crucial for achieving optimal results.
Comparison of HPLC Methods
| Parameter | Reverse-Phase (RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Newcrom R1 (low silanol activity) | ZIC®-pHILIC (polar stationary phase) |
| Mobile Phase | Acetonitrile, water, and an acid (e.g., phosphoric or formic acid) | Acetonitrile and an aqueous buffer (e.g., ammonium acetate) |
| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) | ELSD, MS |
| Suitability | Good for analyzing the intact ester and potential impurities. | Excellent for separating the polar choline head group, especially after hydrolysis. |
| LOD (Illustrative) | 1 µg/mL | 3.6 µg/mL |
| Linearity (R²) (Illustrative) | >0.999 | >0.990 |
Experimental Protocol: RP-HPLC-MS for this compound
Objective: To separate and identify this compound and related impurities.
-
System: HPLC system coupled with a Mass Spectrometer.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode, scanning for the m/z of this compound.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the analysis of this compound using HPLC-MS.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Comparison of Spectroscopic Methods
| Technique | Information Provided | Sample Preparation | Throughput |
| ¹H NMR | Confirms the presence of choline and stearate moieties through characteristic chemical shifts. | Dissolution in a deuterated solvent (e.g., CDCl₃). | Moderate |
| Mass Spectrometry (MS) | Determines the molecular weight of the intact molecule and provides fragmentation patterns for structural confirmation. | Typically introduced via an HPLC system. | High |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
-
System: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse width: 90°
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Integration of relevant peaks.
Thermal Analysis
Thermal analysis techniques provide crucial information about the physical and chemical properties of this compound as a function of temperature.
Comparison of Thermal Analysis Methods
| Technique | Key Information | Temperature Range (Typical) | Atmosphere |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion, crystallinity. | 20 °C to 200 °C | Nitrogen |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of residual solvents or water. | 20 °C to 700 °C | Nitrogen |
Quantitative Data from Thermal Analysis (Illustrative)
| Parameter | Value |
| Melting Point (DSC) | 85 - 95 °C |
| Heat of Fusion (DSC) | 120 - 140 J/g |
| Decomposition Onset (TGA) | > 220 °C |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and heat of fusion of this compound.
-
System: Perkin Elmer Pyris 4000 or similar.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan and seal.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 200 °C at a rate of 10 °C/min.
-
-
Atmosphere: Nitrogen purge at 20 mL/min.
-
Data Analysis: Determine the peak temperature of the endothermic event (melting point) and integrate the peak area (heat of fusion).
Logical Relationship of Thermal Analysis Data
Caption: Interrelation of thermal analysis techniques and derived properties.
Microscopic Methods
Microscopy provides direct visualization of the morphology, size, and surface characteristics of this compound particles.
Comparison of Microscopic Methods
| Technique | Information Provided | Sample Preparation | Environment |
| Scanning Electron Microscopy (SEM) | Particle morphology, size distribution, surface topography. | Sputter coating with a conductive material (e.g., gold). | High vacuum. |
| Transmission Electron Microscopy (TEM) | Internal structure (if sectioned), particle shape and size, detection of nanoscale features. | Dispersion on a grid, may require negative staining. | High vacuum. |
Experimental Protocol: Scanning Electron Microscopy (SEM)
Objective: To visualize the particle morphology and surface texture of this compound powder.
-
System: A standard Scanning Electron Microscope.
-
Sample Preparation:
-
Mount a small amount of this compound powder onto an aluminum stub using double-sided carbon tape.
-
Sputter coat the sample with a thin layer of gold or palladium to ensure conductivity.
-
-
Imaging Conditions:
-
Accelerating voltage: 5-10 kV.
-
Working distance: 10 mm.
-
Magnification: Varies from 100x to 10,000x to observe overall particle shape and fine surface details.
-
-
Data Acquisition: Capture digital images at various magnifications.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC is essential for purity assessment and quantification, while NMR and MS provide definitive structural information. Thermal analysis by DSC and TGA is critical for understanding its physical stability and processing parameters. Finally, microscopy techniques like SEM offer invaluable insights into the material's morphology. The selection of one or more of these methods should be guided by the specific analytical question at hand, whether it be routine quality control, in-depth structural elucidation, or formulation development.
A Comparative Analysis of the Emulsifying Efficiency of Choline Stearate and Other Common Fatty Acid Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emulsifier Performance with Supporting Experimental Data
The selection of an appropriate emulsifying agent is a critical determinant of the stability, bioavailability, and overall performance of emulsion-based formulations in the pharmaceutical and cosmetic industries. While traditional fatty acid salts like sodium stearate and potassium oleate have been widely utilized, emerging interest in biocompatible and potentially more effective alternatives has brought choline stearate into focus. This guide provides a comparative evaluation of the emulsifying efficiency of this compound against sodium stearate and potassium oleate, supported by available experimental data and detailed methodologies.
Key Performance Indicators: A Tabular Comparison
| Key Performance Indicator | This compound | Sodium Stearate | Potassium Oleate |
| Chemical Structure | C₂₃H₄₈NO₂ | C₁₈H₃₅NaO₂ | C₁₈H₃₃KO₂ |
| Surfactant Type | Cationic | Anionic | Anionic |
| Typical HLB Value | Estimated 10-12 | ~18 | ~20 |
| Emulsion Stability | Good (inferred) | Stable at high salinity (up to 10,000 ppm at 2.5 wt%) | High stability in mixed systems (e.g., with Tween-20) |
| Typical Droplet Size | Data not available | Can form nanoemulsions | Can form nanoemulsions (e.g., ~135 nm in mixed systems) |
| Zeta Potential | Positive (expected) | Negative | Negative |
| Biocompatibility | Generally considered high | Good | Good |
| Solubility | Poor in cold water, improved with heat or excess choline hydroxide | Soluble in hot water | Soluble in water |
In-Depth Analysis of Emulsifier Performance
This compound: As a cationic surfactant, this compound offers the unique advantage of a positively charged head group. This characteristic can be beneficial for formulations intended to interact with negatively charged biological surfaces, such as the skin and hair. While specific quantitative data on its emulsifying efficiency is limited, studies on other choline-based surfactants suggest promising properties, including lower critical micelle concentrations compared to conventional surfactants, which can lead to more stable emulsions at lower concentrations.[1][2] The choline moiety is a naturally occurring and biocompatible compound, making this compound an attractive option for pharmaceutical and cosmetic applications where safety is paramount. However, its lower solubility in cold water may necessitate specific formulation strategies, such as heating or the addition of solubilizing agents.[3]
Sodium Stearate: A well-established anionic emulsifier, sodium stearate is known for its ability to form stable oil-in-water emulsions. It has been shown to maintain emulsion stability even at high salinity levels, a crucial factor for certain pharmaceutical preparations.[4] Its high Hydrophilic-Lipophilic Balance (HLB) value of approximately 18 indicates its strong affinity for the aqueous phase, making it an effective stabilizer for oil-in-water emulsions.
Potassium Oleate: Another widely used anionic surfactant, potassium oleate, possesses an even higher HLB value of around 20, signifying excellent water solubility and strong emulsifying capabilities for oil-in-water systems. It is particularly effective when used in combination with other non-ionic surfactants, where it can contribute to the formation of highly stable microemulsions.[5] The presence of a double bond in the oleate chain imparts a bent structure to the molecule, which can influence its packing at the oil-water interface and contribute to emulsion stability.
Experimental Protocols
To ensure the reproducibility and accurate comparison of emulsifier performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate emulsifying efficiency.
Experimental Workflow for Emulsifier Efficiency Evaluation
Caption: Workflow for preparing and characterizing emulsions.
Preparation of Oil-in-Water (O/W) Emulsions
Objective: To prepare stable O/W emulsions using this compound, sodium stearate, and potassium oleate for comparative analysis.
Materials:
-
This compound, Sodium stearate, Potassium oleate
-
Medium-chain triglycerides (MCT) oil (as the oil phase)
-
Deionized water (as the aqueous phase)
-
High-shear homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve a predetermined concentration (e.g., 1-5% w/w) of the fatty acid salt (this compound, sodium stearate, or potassium oleate) in deionized water. Gentle heating may be required to facilitate the dissolution of this compound and sodium stearate.
-
Oil Phase Preparation: Measure the required volume of MCT oil.
-
Emulsification:
-
Heat both the aqueous and oil phases to a specified temperature (e.g., 60-70 °C).
-
Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a controlled speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Droplet Size and Polydispersity Index (PDI) Measurement
Objective: To determine the mean droplet size and the uniformity of the droplet size distribution in the prepared emulsions.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25 °C).
-
Perform the measurement to obtain the z-average mean droplet diameter and the PDI. The PDI value indicates the breadth of the size distribution, with lower values signifying a more monodisperse system.
Zeta Potential Measurement
Objective: To measure the surface charge of the emulsion droplets, which is a key indicator of electrostatic stability.
Instrumentation: Electrophoretic Light Scattering (ELS) instrument (often integrated with a DLS system).
Procedure:
-
Prepare the sample in the same manner as for the DLS measurement, ensuring the diluent has a known and controlled pH and ionic strength.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Place the cuvette in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets and, therefore, higher stability.[6]
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsions over time and under stress conditions.
Methods:
-
Centrifugation:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).
-
Measure the volume of any separated phases (creaming or sedimentation). The Emulsion Stability Index (ESI) can be calculated as the percentage of the remaining emulsified phase.
-
-
Accelerated Aging (Temperature Cycling):
-
Store the emulsions at elevated temperatures (e.g., 40-50 °C) for a specified period (e.g., 1-4 weeks).
-
Alternatively, subject the emulsions to freeze-thaw cycles (e.g., -20 °C for 24 hours followed by 25 °C for 24 hours) for several cycles.
-
At regular intervals, visually inspect the samples for any signs of instability, such as creaming, coalescence, or phase separation.
-
Measure the droplet size and zeta potential at each time point to monitor changes.
-
Logical Framework for Emulsifier Selection
The choice of an appropriate emulsifier is a multi-faceted decision that depends on the specific requirements of the formulation. The following diagram illustrates a logical pathway for selecting between this compound, sodium stearate, and potassium oleate.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Synthesis and characterization of choline-fatty-acid-based ionic liquids: A new biocompatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Holdings: Comparison between Two Surfactants (Sodium Oleate and Sodium Stearate)As Drag Reducing Agent in Water System :: MALRep [malrep.uum.edu.my]
- 5. youtube.com [youtube.com]
- 6. Stability of oil-in-water emulsions performed by ultrasound power or high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of choline stearate in drug delivery compared to other stearate salts
Choline Stearate in Drug Delivery: A Comparative Guide to Stearate Salts
In the realm of pharmaceutical sciences, the selection of excipients is a critical determinant of a drug product's ultimate success, influencing its stability, manufacturability, and clinical efficacy. Among the most ubiquitous excipients are the stearate salts, which primarily function as lubricants in tablet and capsule manufacturing. While magnesium stearate has long been the industry standard, emerging alternatives such as this compound are gaining attention for their potentially advantageous properties. This guide provides a detailed comparison of this compound with other common stearate salts—magnesium stearate, sodium stearate, and calcium stearate—supported by available data and experimental methodologies.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of a stearate salt, largely influenced by its cation, dictate its behavior in a pharmaceutical formulation. Key properties such as solubility, hygroscopicity, and thermal stability can significantly impact drug release and bioavailability.
| Property | This compound | Magnesium Stearate | Sodium Stearate | Calcium Stearate |
| Molecular Formula | C₂₃H₄₈NO₂[] | C₃₆H₇₀MgO₄ | C₁₈H₃₅NaO₂ | C₃₆H₇₀CaO₄ |
| Solubility in Water | Increased water solubility compared to sodium and potassium soaps[2][3] | Practically insoluble[4] | Soluble | Insoluble[5] |
| Krafft Temperature | ~40°C[6][7][8] | High | High (67°C for sodium stearate)[6] | High |
| Hygroscopicity | Potentially hygroscopic (choline salts are generally hygroscopic)[9] | Low | High | Low |
| Primary Function | Surfactant, emulsifier, potential lubricant[] | Lubricant, anti-adherent, flow agent[5] | Lubricant, emulsifier | Lubricant, anti-caking agent, stabilizer[5] |
| Key Characteristics | Biocompatible cation (choline)[2], potential for enhanced solubility of the salt. | Highly effective lubricant, but hydrophobic nature can impede dissolution[4][10]. | More hydrophilic than magnesium stearate, but can be reactive. | Non-toxic and stable, but less effective as a lubricant compared to magnesium stearate. |
Note: The data presented is compiled from various sources and may not be from direct head-to-head comparative studies.
Impact on Drug Delivery and Formulation Performance
The choice of stearate salt can have profound implications for the final dosage form's performance, particularly concerning drug dissolution and bioavailability.
This compound: The use of choline as a cation is a novel approach in the design of biocompatible surfactants and ionic liquids[2]. While direct studies on its efficacy as a tablet lubricant are limited, its increased water solubility compared to traditional alkali metal soaps suggests it may have a less pronounced inhibitory effect on drug dissolution[3]. The biocompatibility of choline is also a significant advantage, as it is an essential nutrient.
Magnesium Stearate: This is the most widely used lubricant due to its excellent lubrication efficiency at low concentrations[5][11]. However, its hydrophobic nature can lead to the formation of a film around the active pharmaceutical ingredient (API) particles, which can retard tablet disintegration and drug dissolution[4][10]. Over-lubrication with magnesium stearate is a well-documented issue that can negatively impact tablet hardness and dissolution profiles[12].
Sodium Stearate: Being more hydrophilic than magnesium stearate, sodium stearate is sometimes preferred when rapid disintegration and dissolution are desired. However, it is more reactive and can be incompatible with certain APIs. Its higher solubility can also lead to issues during manufacturing, such as punch sticking under high humidity conditions.
Calcium Stearate: Calcium stearate is a stable and non-toxic excipient[5]. It is less effective as a lubricant compared to magnesium stearate, often requiring higher concentrations to achieve the desired effect. Its low solubility means it is less likely to interfere with drug dissolution compared to more soluble salts, but its lubricating inefficiency can be a significant drawback.
Experimental Protocols for Evaluation
The evaluation of stearate salts as pharmaceutical excipients involves a battery of standardized tests to characterize their physical properties and performance in a formulation.
1. Lubricant Efficiency Testing:
-
Methodology: A common method to assess lubricant efficiency is by measuring the ejection force during tablet compression. A powder blend containing the API, fillers, and the lubricant at a specific concentration is compressed into tablets using an instrumented tablet press. The force required to eject the tablet from the die is measured. A lower ejection force indicates better lubrication.
-
Parameters Measured: Ejection force, tablet hardness, friability, and weight variation.
2. Dissolution Testing:
-
Methodology: The dissolution rate of the API from a tablet formulation is evaluated using a USP dissolution apparatus (e.g., Apparatus 2, paddles). Tablets are placed in a dissolution medium that simulates physiological conditions (e.g., simulated gastric or intestinal fluid). Samples are withdrawn at specified time intervals and analyzed for drug content using a suitable analytical technique like HPLC.
-
Parameters Measured: Percentage of drug dissolved over time, dissolution profile comparison (f1 and f2 factors).
3. Wettability and Contact Angle Measurement:
-
Methodology: The hydrophobicity of a powder blend containing the lubricant can be assessed by measuring the contact angle of a water droplet on the surface of a compressed tablet or a powder bed. A higher contact angle indicates greater hydrophobicity.
-
Parameters Measured: Contact angle, time for a water droplet to be absorbed.
4. Powder Flow Analysis:
-
Methodology: The effect of the lubricant on the flow properties of the powder blend is determined using powder rheometers or by measuring the angle of repose, Carr's Index, and Hausner Ratio.
-
Parameters Measured: Flow function, angle of repose, compressibility index.
Visualizing Methodologies and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for evaluating pharmaceutical lubricants.
Caption: Hypothetical interaction of stearate salts with API particles.
Conclusion
The selection of a stearate salt as a lubricant in drug delivery is a multifaceted decision that requires careful consideration of the API's properties, the desired drug release profile, and the manufacturing process. While magnesium stearate remains a cost-effective and efficient lubricant, its hydrophobicity can be a significant drawback for certain formulations. This compound, with its inherent biocompatibility and potentially more hydrophilic nature, presents a promising alternative that warrants further investigation. As the pharmaceutical industry continues to move towards more sophisticated and patient-centric drug delivery systems, the role of innovative excipients like this compound will undoubtedly become more prominent. Further direct comparative studies are necessary to fully elucidate the performance advantages of this compound in various drug delivery applications.
References
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Magnesium Stearate: A Key Pharmaceutical Excipient | Ankit Pulps [celluloseankit.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lubricants in Pharmaceutical Solid Dosage Forms [mdpi.com]
- 12. Over-blending effect of lubricants on capsules manufacturing: a simple and fast wettability technique to predict batch dissolution performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Properties of Choline-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of choline-based surfactants against traditional alternatives, supported by experimental data. Choline-based surfactants, a class of cationic surfactants, are gaining significant attention due to their potential for lower toxicity and enhanced biodegradability compared to conventional antimicrobial agents like quaternary ammonium compounds (QACs) and imidazolium-based ionic liquids. This analysis summarizes key performance data, outlines experimental methodologies, and illustrates the mechanism of action to inform research and development in antimicrobial applications.
Antimicrobial Mechanism of Action: A Multi-Step Assault on Bacterial Membranes
The primary antimicrobial action of choline-based surfactants, like other cationic surfactants, involves the disruption of the bacterial cell membrane. This process can be broken down into a series of steps, leading to cell lysis and death. The positively charged choline headgroup is crucial for the initial interaction with the negatively charged bacterial cell surface, while the hydrophobic tail facilitates the destructive insertion into the cell membrane.
The proposed mechanism is as follows:
-
Electrostatic Attraction: The cationic choline headgroup is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Hydrophobic Interaction and Insertion: Following the initial electrostatic binding, the hydrophobic alkyl chain of the surfactant adsorbs onto and inserts into the bacterial cytoplasmic membrane.
-
Membrane Disruption: The insertion of the surfactant molecules disrupts the highly organized lipid bilayer, leading to a loss of membrane integrity and fluidity.
-
Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential cytoplasmic components, including ions, ATP, nucleic acids, and enzymes.
-
Cell Lysis: The extensive damage to the cell membrane and loss of critical intracellular contents ultimately leads to cell lysis and death.
Validating the Purity of Synthesized Choline Stearate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methods for validating the purity of choline stearate, a long-chain quaternary ammonium salt with applications in drug delivery and formulation. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical strategy.
This compound, an ionic liquid, requires rigorous purity assessment to control for unreacted starting materials, byproducts, and degradation products that can impact its physicochemical properties and biological activity. While HPLC is a powerful and widely used technique for this purpose, other methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and titration offer alternative or complementary approaches. This guide will delve into the principles, performance, and practical considerations of these techniques.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC is a common and effective method.
Performance Characteristics of HPLC for Choline Compound Analysis
The following table summarizes typical performance characteristics of a validated RP-HPLC method for the analysis of choline compounds. While specific values for this compound may vary, this provides a general benchmark.
| Parameter | Typical Performance | Source |
| **Linearity (R²) ** | > 0.999 | [1] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2% | [1] |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range | |
| Limit of Quantitation (LOQ) | Low µg/mL range |
Alternative and Complementary Analytical Methods
While HPLC is a robust technique, other methods can provide valuable information, either as an alternative for quantification or as a complementary technique for structural confirmation and impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. It provides structural information, making it highly specific and capable of identifying unknown impurities.
Titration
Titration is a classic analytical technique that can be a simple and cost-effective method for determining the concentration of surfactants like this compound. Potentiometric titration with an ionic surfactant electrode is a common approach for the assay of quaternary ammonium compounds.
Comparison of Analytical Techniques
The choice of analytical method depends on various factors including the specific information required, available instrumentation, sample throughput, and regulatory requirements.
| Feature | HPLC | qNMR | Titration |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance | Chemical reaction with a standardized titrant |
| Quantification | External or internal standard calibration | Absolute quantification with internal standard | Based on stoichiometry of the reaction |
| Specificity | High, based on retention time | Very high, based on chemical structure | Moderate, can be affected by other reactive species |
| Impurity Profiling | Excellent for separating known and unknown impurities | Excellent for identifying and quantifying impurities | Limited, primarily an assay of the main component |
| Sample Throughput | High, with autosamplers | Moderate | High |
| Cost | Moderate to high | High | Low |
| Advantages | High sensitivity, established methodology | Absolute quantification, structural information | Simple, low cost, rapid |
| Disadvantages | Requires reference standards for quantification | Lower sensitivity than HPLC, requires high-field NMR | Lower specificity, may not detect non-ionic impurities |
Experimental Protocols
HPLC Method for this compound
This protocol is a general guideline for the analysis of this compound using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 205 nm) or ELSD.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Titration of this compound (as a Quaternary Ammonium Compound)
This protocol describes a potentiometric titration for the assay of this compound.
Instrumentation:
-
Autotitrator with a surfactant ion-selective electrode or a suitable potentiometric electrode.
-
Magnetic stirrer
Reagents:
-
Sodium Lauryl Sulfate (SLS) solution, standardized (e.g., 0.004 M)
-
pH buffer solution (e.g., pH 3)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the synthesized this compound and dissolve it in deionized water. Add the pH buffer to the solution.
-
Titration Setup: Place the sample solution in the titration vessel and immerse the electrode and the titrant delivery tip.
-
Titration: Titrate the sample solution with the standardized SLS solution. The endpoint is determined by the inflection point of the potential curve.
-
Calculation: Calculate the purity of this compound based on the volume of titrant consumed, its concentration, and the weight of the sample.
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating the purity of synthesized this compound, the following diagrams are provided.
References
Head-to-Head Comparison: Choline Stearate vs. Choline Oleate in Pharmaceutical Formulations
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance and physicochemical properties of choline stearate and choline oleate as formulation excipients.
This compound and choline oleate, two choline-based ionic liquids, are gaining significant attention in pharmaceutical formulations for their roles as surfactants, emulsifiers, and penetration enhancers. Their biocompatibility and biodegradability make them attractive alternatives to traditional synthetic surfactants. This guide provides a detailed head-to-head comparison of their performance in various formulations, supported by experimental data and detailed protocols.
Physicochemical Properties
The fundamental differences between this compound and choline oleate arise from the nature of their fatty acid chains: stearic acid is a saturated fatty acid (C18:0), while oleic acid is a monounsaturated fatty acid (C18:1). This seemingly small difference in their chemical structures leads to significant variations in their physical and chemical properties.
| Property | This compound | Choline Oleate | Reference(s) |
| Molecular Formula | C23H49NO3 | C23H47NO3 | |
| Molecular Weight | 387.64 g/mol | 385.62 g/mol | |
| Appearance | Waxy solid | Viscous liquid | |
| Krafft Temperature | Higher | Lower | |
| Critical Micelle Concentration (CMC) | Lower | Higher | |
| Solubility | Lower in aqueous solutions at room temperature | Higher in aqueous solutions |
Formulation Performance
The distinct physicochemical properties of this compound and choline oleate dictate their suitability for different formulation types and applications.
Solid Lipid Nanoparticles (SLNs)
This compound, with its higher melting point and solid nature at room temperature, is a suitable lipid for the preparation of Solid Lipid Nanoparticles (SLNs). These formulations have been shown to effectively encapsulate lipophilic drugs and offer controlled release profiles. Studies have demonstrated that SLNs formulated with stearoylcholine exhibit a slow-release pattern.
In contrast, choline oleate's liquid state at room temperature makes it unsuitable as the primary solid lipid in SLNs.
Nanoemulsions and Micellar Formulations
Choline oleate excels in the formation of nanoemulsions and micellar systems due to its lower Krafft point and higher aqueous solubility. It acts as an effective surfactant, creating stable, nano-sized droplets that can significantly enhance the solubility and bioavailability of poorly water-soluble drugs. For instance, choline oleate-based micelles have been successfully used to encapsulate and co-deliver multiple flavonoids, improving their antioxidant and antimicrobial activities.[1][2]
Transdermal Drug Delivery
Both this compound and choline oleate have been investigated as penetration enhancers in transdermal drug delivery systems. Their mechanism of action is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing skin permeability.[3] Choline oleate, in particular, has been shown to enhance the transdermal permeation of drugs by fluidizing the intercellular lipids.[2]
Biological Effects
Cytotoxicity and Biocompatibility
Both this compound and choline oleate are generally considered to have low toxicity and good biocompatibility, a key advantage of choline-based ionic liquids.[4][5] Cytotoxicity studies on various human cell lines, including HeLa and keratinocytes, have shown that the toxicity is primarily dependent on the fatty acid anion rather than the choline cation.[4][5] Interestingly, the presence of a double bond in oleate does not appear to significantly impact its cytotoxicity compared to the saturated stearate.[1]
However, it is important to note that at higher concentrations, like all surfactants, they can exhibit cytotoxic effects. For example, solid lipid nanoparticles containing stearoylcholine have shown cytotoxic effects on A549 and MCF7 cancer cell lines, while oleoylcholine-containing SLNs exhibited a dose-dependent cytotoxicity.[6][7]
Cellular Uptake
The cationic nature of the choline headgroup can influence the cellular uptake of nanoparticles formulated with these surfactants. It is hypothesized that this enhanced uptake may be mediated by choline transporters, which are often overexpressed in cancer cells.[6] Flow cytometry analysis has indicated that SLNs containing oleoylcholine and stearoylcholine show high uptake into A549 and MCF7 cells, respectively.[6]
Experimental Protocols
Synthesis of this compound/Oleate
Principle: This method involves the neutralization reaction between choline hydroxide and the respective fatty acid (stearic or oleic acid).
Materials:
-
Choline hydroxide solution (45 wt% in methanol)
-
Stearic acid or Oleic acid
-
Methanol
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve stearic acid or oleic acid in methanol in a round-bottom flask.
-
Add an equimolar amount of choline hydroxide solution dropwise to the fatty acid solution while stirring at room temperature.
-
Continue stirring the mixture for 24 hours at room temperature to ensure the completion of the reaction.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid (choline oleate) or waxy solid (this compound) is dried under high vacuum to remove any residual solvent.
Diagram of the synthesis process for this compound and choline oleate.
Caption: Synthesis of Choline Esters.
Preparation of Solid Lipid Nanoparticles (SLNs) with this compound (Hot Homogenization Method)
Principle: The hot homogenization technique involves emulsifying a melted lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form solid nanoparticles.
Materials:
-
This compound
-
Drug to be encapsulated
-
Poloxamer 188 (or other suitable stabilizer)
-
Purified water
-
High-pressure homogenizer
-
Ultrasonic bath
-
Magnetic stirrer with heating
Procedure:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Disperse the lipophilic drug in the molten this compound.
-
Dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-speed stirrer to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles.
-
The resulting nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
Workflow for the preparation of SLNs using the hot homogenization method.
Caption: SLN Preparation Workflow.
Preparation of Nanoemulsions with Choline Oleate (Spontaneous Emulsification)
Principle: This method relies on the spontaneous formation of fine oil droplets when an organic phase (containing oil and surfactant) is slowly added to an aqueous phase with gentle stirring.
Materials:
-
Choline oleate
-
Oil phase (e.g., medium-chain triglycerides)
-
Drug to be encapsulated
-
Purified water
-
Magnetic stirrer
Procedure:
-
Dissolve the drug and choline oleate in the oil phase to form a clear organic phase.
-
Place the purified water (aqueous phase) in a beaker and stir gently with a magnetic stirrer.
-
Slowly inject the organic phase into the aqueous phase.
-
Nanoemulsion forms spontaneously upon the diffusion of the organic phase into the aqueous phase.
-
Continue stirring for a defined period to ensure homogeneity.
Diagram illustrating the spontaneous emulsification process for nanoemulsion formation.
Caption: Nanoemulsion Formation.
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell line of interest (e.g., A549, MCF7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound or choline oleate formulations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound or choline oleate formulations and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Signaling Pathways
The precise signaling pathways directly modulated by this compound and choline oleate in their function as formulation excipients are not yet fully elucidated. However, their interactions with cells suggest potential involvement in several pathways:
-
Membrane Fluidity and Permeability: The primary mechanism by which these surfactants enhance drug delivery, particularly through the skin, is by disrupting the lipid bilayer of the stratum corneum. This alteration in membrane fluidity can indirectly affect the function of membrane-bound proteins and signaling receptors.
-
Choline Transport Systems: The choline headgroup of these molecules may interact with high-affinity choline transporters (CHTs) and low-affinity choline transporter-like proteins (CTLs), which are present on various cell types, including cancer cells.[6] This interaction could facilitate the cellular uptake of nanoparticles formulated with these surfactants, potentially competing with or modulating the transport of endogenous choline.
-
Inflammatory Pathways: Some surfactants have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway.[8] While direct evidence for this compound and choline oleate is limited, their interaction with cell membranes could potentially trigger downstream inflammatory or anti-inflammatory responses depending on the cell type and context.
A potential mechanism for enhanced cellular uptake of formulations containing choline esters.
Caption: Cellular Interaction Pathway.
Conclusion
This compound and choline oleate are versatile, biocompatible excipients with distinct properties that make them suitable for different formulation strategies. This compound is a valuable component for solid lipid nanoparticles, offering controlled drug release. In contrast, choline oleate is highly effective in forming nanoemulsions and micellar systems for enhanced solubilization of poorly soluble drugs. Both demonstrate potential as skin penetration enhancers and exhibit low cytotoxicity at typical formulation concentrations. The choice between this compound and choline oleate should be guided by the desired formulation type, the physicochemical properties of the active pharmaceutical ingredient, and the intended route of administration. Further research is warranted to fully elucidate the specific signaling pathways modulated by these compounds to optimize their application in advanced drug delivery systems.
References
- 1. Effect of choline carboxylate ionic liquids on biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradability and cytotoxicity of choline soaps on human cell lines: effects of chain length and the cation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Choline Stearate: A Comprehensive Guide for Laboratory Professionals
I. Pre-Disposal and Waste Characterization
Before disposal, it is imperative to characterize the waste stream containing choline stearate. The disposal procedure will depend on whether the this compound is in its pure form, mixed with other non-hazardous materials, or contaminated with hazardous substances.
Key Considerations:
-
Purity: Unused, pure this compound is not typically classified as hazardous waste.
-
Mixtures: If mixed with solvents or other reagents, the entire mixture must be characterized based on its most hazardous component.
-
Contamination: Any contamination with hazardous materials (e.g., heavy metals, toxic organic compounds) will require the waste to be treated as hazardous.
II. Step-by-Step Disposal Procedures
The following steps provide a general framework for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental reactions and ensure correct disposal.
-
Non-Hazardous this compound Waste: If determined to be non-hazardous, collect in a clearly labeled, sealed container.
-
Hazardous this compound Waste: If contaminated with hazardous materials, collect in a dedicated, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" (if applicable)
-
The full chemical name: "this compound"
-
The names and approximate percentages of all components in the mixture
-
The date accumulation started
-
The specific hazards associated with the waste (e.g., "Corrosive," "Flammable" if mixed with such solvents)
Step 4: Storage
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area.
-
Provide secondary containment to prevent spills.
Step 5: Disposal
-
Non-Hazardous Waste: While some non-hazardous chemicals can be disposed of in regular trash, it is best practice to consult with your EHS office. Landfilling or incineration through a licensed waste contractor is often the preferred method.
-
Hazardous Waste: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company. Do not pour any chemical waste down the drain unless explicitly permitted by your EHS office.
III. Quantitative Data for Laboratory Waste Management
Since specific quantitative disposal limits for this compound are not available, the following table summarizes general federal guidelines under the Resource Conservation and Recovery Act (RCRA) for hazardous waste accumulation in laboratories, which should be followed for any this compound waste deemed hazardous.
| Parameter | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) | Satellite Accumulation Area (SAA) |
| Hazardous Waste Generated per Month | > 100 kg and < 1,000 kg | ≥ 1,000 kg | N/A |
| Maximum On-Site Accumulation | ≤ 6,000 kg | No limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation |
| Maximum Accumulation Time | 180 days (or 270 days if TSD facility is > 200 miles away) | 90 days | No time limit until the 55-gallon (or 1-quart) limit is reached |
Note: State and local regulations may be more stringent.
IV. Experimental Protocols Cited
This guide is based on established principles of chemical waste management and information derived from Safety Data Sheets for analogous compounds, such as stearic acid and its esters. The primary "experimental protocol" is the standard procedure for waste characterization, which involves analyzing the chemical properties and composition of the waste stream to determine its hazards.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.
Essential Safety and Logistics for Handling Choline Stearate
When handling Choline stearate, a methodical approach to safety and logistics is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on safety protocols for similar choline compounds such as Choline bitartrate and Choline chloride.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this and similar chemical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash-prone procedures.[6][7] | To protect eyes from dust particles and splashes.[7][8] |
| Body Protection | A lab coat or chemical-resistant coveralls.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[4] | To prevent inhalation of airborne particles. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling Procedure
A systematic workflow is essential for safely handling this compound in a laboratory setting.
-
Preparation :
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation : Move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical help if they feel unwell.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal :
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[5]
-
Collect waste material in a suitable, closed container labeled for chemical waste.[1][2]
-
Consider disposal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
-
Container Disposal :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling a powdered chemical like this compound in a laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. epa.gov [epa.gov]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
